Vascular endothelial growth factor A ()
Description
Historical Context and Discovery as a Potent Angiogenic Factor
The concept of a diffusible factor capable of stimulating blood vessel growth, or angiogenesis, was first postulated in the mid-20th century based on observations of tumor vascularity. ahajournals.org Early in the 1970s, Judah Folkman and his colleagues described a substance secreted by tumors that caused angiogenesis, which they named "tumor angiogenesis factor". wikipedia.org However, the precise identification and purification of such factors proved to be a significant challenge for researchers. ahajournals.org
A major breakthrough occurred in 1983 when Harold Dvorak, Donald Senger, and their colleagues identified a protein in the fluid from tumor cells that significantly increased the permeability of blood vessels, which they named vascular permeability factor (VPF). ahajournals.orgwikipedia.org They proposed that VPF was responsible for the characteristic leakiness of tumor blood vessels. ahajournals.org Concurrently, but independently, Napoleone Ferrara and his team were working to isolate an endothelial cell-specific mitogen. In 1989, they successfully purified and cloned a protein from the conditioned medium of bovine pituitary follicular cells, which they named Vascular Endothelial Growth Factor (VEGF). wikipedia.orgvascularcell.comnih.gov
Subsequent research and molecular cloning revealed that VPF and VEGF were, in fact, the same molecule, now officially known as Vascular Endothelial Growth Factor A (VEGF-A). nih.govahajournals.org This discovery was a landmark moment in angiogenesis research, providing the first direct evidence that a specific, secreted protein could act as a potent and specific stimulator of endothelial cell growth and permeability. nih.govnih.gov Further studies confirmed that VEGF-A expression was upregulated in highly vascularized tissues, such as the corpus luteum and glioblastomas, and that its high-affinity receptors were selectively expressed on endothelial cells, solidifying its role as a key candidate regulator of angiogenesis. ahajournals.orgnih.gov
Significance in Vascular Biology and Beyond
Vascular Endothelial Growth Factor A (VEGF-A) is a cornerstone of vascular biology, acting as the primary regulator of both vasculogenesis and angiogenesis. wikipedia.orgnih.gov Vasculogenesis is the de novo formation of the embryonic circulatory system, while angiogenesis is the growth of new blood vessels from pre-existing vasculature. wikipedia.org VEGF-A's essential role is highlighted by the fact that the inactivation of even a single VEGF-A allele in mice results in severe defects in vascular development and is lethal during embryogenesis. news-medical.netnih.gov
The biological effects of VEGF-A are primarily mediated through its interaction with two receptor tyrosine kinases (RTKs) on the surface of endothelial cells: VEGFR-1 (also known as Flt-1) and VEGFR-2 (also known as KDR or Flk-1). portlandpress.comnih.gov While VEGF-A binds to both receptors, VEGFR-2 is considered the major mediator of most of the key downstream signals related to angiogenesis. portlandpress.comoup.com Upon binding, VEGF-A stimulates a cascade of cellular responses in endothelial cells, including:
Proliferation (Mitogenesis): It acts as a potent mitogen, stimulating the division and growth of endothelial cells. portlandpress.comwikipedia.org
Migration: It promotes the movement of endothelial cells, a crucial step in the sprouting of new vessels. portlandpress.comwikipedia.org
Survival: It functions as an anti-apoptotic factor, protecting endothelial cells from programmed cell death. wikipedia.orgnih.gov
Increased Vascular Permeability: As indicated by its original name, vascular permeability factor, VEGF-A increases the leakiness of microvessels. portlandpress.comwikipedia.org
While its activity has been most extensively studied on vascular endothelium, VEGF-A also exerts effects on other cell types, including monocytes, macrophages, neurons, kidney epithelial cells, and cancer cells. wikipedia.orgwikipedia.org It can stimulate the migration of monocytes and macrophages and has been shown to have neuroprotective effects. portlandpress.comwikipedia.org This broader activity underscores its multifaceted role in biology. wikipedia.org
Broad Involvement in Physiological and Pathophysiological Processes
VEGF-A is critically involved in a wide array of normal physiological processes throughout life. oup.comnih.gov During embryonic development, it is indispensable for the formation of the cardiovascular system. news-medical.net In adults, angiogenesis driven by VEGF-A is essential for tissue growth and repair, such as in wound healing, where it helps restore blood supply. wikipedia.orgnews-medical.net It also plays a crucial role in the female reproductive cycle, contributing to the cyclical growth of blood vessels in the ovaries and endometrium. news-medical.netphysiology.org Furthermore, VEGF-A signaling is important for maintaining organ homeostasis and can induce the release of factors from endothelial cells that promote organ regeneration after injury. scilit.com
The same potent biological activities that make VEGF-A vital for normal physiology also make it a key mediator in numerous diseases. wikipedia.orgnih.gov Its role in pathological angiogenesis is extensive:
Cancer: Solid tumors require a blood supply to grow beyond a minimal size. wikipedia.org Many tumors achieve this by overexpressing VEGF-A, which stimulates the formation of new blood vessels that provide nutrients and oxygen, a process known as the "angiogenic switch". wikipedia.orgoup.com This tumor-induced vasculature also provides a route for metastasis, the spread of cancer to distant sites. wikipedia.orgnews-medical.net
Ocular Diseases: Overexpression of VEGF-A is a primary driver of neovascular diseases in the eye, such as the "wet" form of age-related macular degeneration (AMD) and diabetic retinopathy, which are leading causes of blindness. ahajournals.orgwikipedia.org In these conditions, abnormal blood vessel growth can lead to leakage and damage to the retina. wikipedia.org
Inflammatory Conditions: VEGF-A is also implicated in chronic inflammatory diseases like rheumatoid arthritis, where it contributes to increased vascular permeability, swelling, and the formation of new capillaries in inflamed tissues. wikipedia.org
Because of its central role in these pathological processes, the VEGF-A signaling pathway has become a major target for therapeutic intervention in oncology and ophthalmology. ahajournals.orgnih.gov
Properties
sequence |
SRFGGAVVR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Vascular endothelial growth factor A () |
Origin of Product |
United States |
Molecular Biology and Biochemical Characteristics of Vegf a
Gene Structure and Chromosomal Localization (6p21.3)
The human gene encoding VEGF-A, VEGFA, is situated on the short (p) arm of chromosome 6 at position 21.1. wikipedia.orggenecards.orgresearchgate.net Some sources may also refer to the locus as 6p12 or 6p21.3. nih.govnih.gov The gene itself spans approximately 16.3 kilobases (kb) and possesses a characteristic structure consisting of eight exons separated by seven introns. researchgate.netnih.govnih.gov This genomic organization allows for complex regulation of gene expression, most notably through alternative splicing of the pre-messenger RNA (pre-mRNA), which gives rise to a variety of protein isoforms with distinct biological properties. nih.govnih.gov
Protein Structure and Oligomerization
The functional form of VEGF-A is a homodimer, where two identical polypeptide chains, or monomers, are linked together. wikipedia.orggenecards.orgnih.gov The structure of the monomer is dominated by a specific, highly conserved protein motif that is critical for its stability and function.
VEGF-A is a member of the growth factor cystine-knot (GFCK) superfamily. nih.govwikipedia.org This classification is based on a unique and highly stable structural motif made up of three intertwined disulfide bridges. wikipedia.orgnih.gov In the VEGF-A monomer, this knot is formed by three intramolecular disulfide bonds. nih.govnih.gov An eight-residue ring is created by two disulfide bridges, and a third disulfide bond passes through this ring, creating the characteristic knotted structure. nih.gov This cystine-knot motif is essential for the structural integrity of the individual monomers and is a prerequisite for their subsequent dimerization. nih.govnih.gov
VEGF-A functions as a homodimer, with the two monomers arranged in an antiparallel fashion. nih.gov The dimerization is stabilized by the formation of two intermolecular disulfide bridges between the two polypeptide chains. nih.govresearchgate.net This covalent linkage ensures the stability of the dimeric structure, which is required for effective binding to and activation of its cell surface receptors. researchgate.net The resulting mature VEGF-A is a glycosylated protein that is secreted from cells. wikipedia.org Under non-reducing conditions, the VEGF-A homodimer has an apparent molecular weight of approximately 46-54 kDa, which resolves to about 27 kDa for the monomer under reducing conditions that break the disulfide bonds. nih.govnih.gov
VEGF-A Isoforms Generated by Alternative Splicing
The diversity of VEGF-A's biological functions is significantly expanded through alternative splicing of its pre-mRNA. This process generates multiple protein isoforms from a single gene, each with potentially different characteristics and activities. nih.govmdpi.com The splicing primarily involves exons 6, 7, and 8, as exons 1 through 5 are constitutively included in most isoforms. nih.govajmb.org
Alternative splicing of the VEGFA gene gives rise to several isoforms, distinguished by the number of amino acids they contain. mdpi.com The major and most studied isoforms include VEGF₁₂, VEGF₁₆₅, VEGF₁₈₉, and VEGF₁₄₅. nih.goviiarjournals.org
These isoforms exhibit different biochemical properties, largely due to the inclusion or exclusion of exons 6 and 7, which encode for heparin-binding domains. nih.govnih.gov
VEGF₁₂₁ : This is one of the smaller, freely diffusible isoforms as it lacks both exons 6 and 7, and therefore does not bind to the extracellular matrix (ECM). iiarjournals.orgnih.gov
VEGF₁₆₅ : Considered the predominant isoform in many tissues, it lacks exon 6 but contains exon 7. iiarjournals.orgaacrjournals.org This gives it a moderate affinity for heparin and allows it to be partially sequestered in the ECM while also having a soluble fraction. nih.govnih.gov
VEGF₁₈₉ : This is a larger, highly basic isoform that contains both exons 6 and 7. aacrjournals.orgnih.gov Consequently, it has a strong affinity for heparin and remains tightly associated with the cell surface and ECM. iiarjournals.orgnih.gov
VEGF₁₄₅ : This isoform includes exon 6a but lacks exon 7. nih.govaacrjournals.org
The differential localization of these isoforms—being either freely soluble or matrix-bound—creates gradients of VEGF-A concentration, which is a critical factor in guiding angiogenic responses. nih.gov
Table 1: Characteristics of Major VEGF-A Isoforms
| Isoform | Exons Included/Excluded | Heparin Binding | Localization |
|---|---|---|---|
| VEGF₁₂₁ | Lacks exons 6 and 7 iiarjournals.orgnih.gov | No | Freely diffusible nih.gov |
| VEGF₁₄₅ | Includes exon 6a, lacks exon 7 nih.govaacrjournals.org | High affinity nih.gov | Cell/Matrix-associated |
| VEGF₁₆₅ | Lacks exon 6, includes exon 7 aacrjournals.org | Moderate affinity nih.gov | Both soluble and cell/matrix-associated nih.gov |
| VEGF₁₈₉ | Includes exons 6 and 7 aacrjournals.org | High affinity iiarjournals.orgnih.gov | Cell/Matrix-associated iiarjournals.org |
A further layer of complexity in VEGF-A biology was discovered with the identification of an alternative splicing event within the terminal exon, exon 8. nih.govmdpi.com Exon 8 contains two alternative 3' splice sites: a proximal splice site (PSS) and a distal splice site (DSS). nih.govajmb.org The differential selection of these sites by the cellular splicing machinery gives rise to two distinct sub-families of VEGF-A isoforms, designated 'a' and 'b'. nih.govnih.gov
VEGFₓₓₓa Isoforms : These are generated when the proximal splice site (PSS) in exon 8 is selected. nih.govajmb.org This results in a C-terminal amino acid sequence of CDKPRR. researchgate.net The 'a' isoforms are considered the canonical, pro-angiogenic family of VEGF-A proteins. nih.govajmb.org
VEGFₓₓₓb Isoforms : These are produced when the distal splice site (DSS) is used. nih.govajmb.org This leads to a different C-terminal sequence of SLTRKD. researchgate.net This seemingly minor change of just six amino acids radically alters the protein's function, endowing the 'b' isoforms with anti-angiogenic properties. nih.govnih.gov
Therefore, for each of the major isoforms (except those not including exon 8 splicing), there is a corresponding 'a' and 'b' version (e.g., VEGF₁₆₅a and VEGF₁₆₅b). researchgate.net The balance between the expression of the pro-angiogenic VEGFₓₓₓa isoforms and the anti-angiogenic VEGFₓₓₓb isoforms is a critical regulatory switch in controlling blood vessel growth in both health and disease. nih.gov
Differential Bioavailability and Extracellular Localization of Isoforms
The biological availability and spatial distribution of Vascular Endothelial Growth Factor A (VEGF-A) are intricately controlled by the generation of multiple isoforms through alternative splicing of the VEGFA primary RNA transcript. biologists.com These isoforms, designated by the number of amino acids they contain (e.g., VEGF₁₂, VEGF₁₆₅), exhibit distinct biochemical properties, primarily concerning their ability to interact with components of the extracellular matrix (ECM). nih.govmdpi.com This differential binding dictates their localization and whether they act as freely diffusible signals or as localized, matrix-bound morphogens. nih.govnih.gov
The primary determinant of this differential localization is the presence or absence of domains encoded by exons 6 and 7. nih.govnorthwestern.edu These exons code for highly basic amino acid sequences that function as heparin-binding domains (HBDs). nih.govnih.gov
Freely Diffusible Isoforms: The shortest major isoform, VEGF₁₂, lacks the sequences from both exons 6 and 7. nih.govnorthwestern.edu Consequently, it does not bind to heparin or heparan sulfate (B86663) proteoglycans (HSPGs) in the ECM and is secreted as a freely diffusible protein. molbiolcell.org This allows it to act systemically and at a distance from its source of secretion. nih.gov
Matrix-Bound Isoforms: In contrast, longer isoforms such as VEGF₁₆₅, VEGF₁₈₉, and VEGF₂₀₆ contain one or both of these heparin-binding domains. nih.govmolbiolcell.org VEGF₁₆₅, the most abundant and well-studied isoform, contains the exon 7-encoded HBD, granting it an intermediate affinity for the ECM. molbiolcell.org The longer isoforms, VEGF₁₈₉ and VEGF₂₀₆, contain HBDs encoded by both exons 6 and 7, resulting in very strong binding to the ECM. nih.gov These isoforms are not readily found in conditioned media of cultured cells but are instead sequestered in the subepithelial ECM, creating a localized reservoir of the growth factor. nih.govmolbiolcell.org VEGF₁₄₅, which contains the exon 6a-encoded domain, also shows strong affinity for HSPGs. nih.gov
This sequestration in the ECM is a critical regulatory mechanism. It creates steep, localized gradients of VEGF-A, which are essential for guiding endothelial cell migration and patterning blood vessel branching. nih.govnih.gov Matrix-bound VEGF remains bioactive and can stimulate endothelial cells directly. nih.govmolbiolcell.org Furthermore, this stored VEGF can be liberated in a soluble form through the enzymatic activity of proteases like plasmin or matrix metalloproteinases (MMPs), which cleave either the VEGF protein itself or the ECM components to which it is bound. nih.govexlibrisgroup.complos.org This proteolytic release provides a mechanism for rapidly increasing the local concentration of diffusible VEGF-A during processes like wound healing or tumor angiogenesis. nih.gov
| Isoform | Exon 6 Content | Exon 7 Content | ECM/Heparin Binding | Primary Localization |
| VEGF₁₂₁ | Absent | Absent | None | Freely diffusible, soluble molbiolcell.org |
| VEGF₁₄₅ | Present (6a) | Absent | Strong | ECM-bound nih.gov |
| VEGF₁₆₅ | Absent | Present | Moderate | Partially ECM-bound, partially soluble molbiolcell.org |
| VEGF₁₈₉ | Present | Present | Very Strong | Tightly ECM-bound nih.govmolbiolcell.org |
| VEGF₂₀₆ | Present | Present | Very Strong | Tightly ECM-bound nih.govmolbiolcell.org |
Post-Translational Modifications and Functional Consequences
The function of VEGF-A and its signaling cascade is further refined by a series of post-translational modifications. These modifications, including glycosylation, ubiquitylation, and phosphorylation, affect protein folding, stability, receptor interaction, and the activation of downstream signaling pathways.
VEGF-A is a secreted glycoprotein, with the VEGF₁₆₅ isoform containing a conserved N-linked glycosylation site at asparagine-75. nih.govotago.ac.nz Research into the functional significance of this glycosylation has yielded evolving insights. Early studies using tunicamycin (B1663573) to inhibit N-glycosylation showed that a smaller, deglycosylated form of VEGF-A retained its mitogenic activity and its ability to compete with the native glycosylated form for receptor binding. nih.gov This suggested that glycosylation was not a strict requirement for its basic function. nih.gov
However, more recent and detailed investigations using chemically synthesized VEGF-A₁₆₅ with specific, engineered glycans have revealed a more nuanced role. otago.ac.nz While the presence or absence of a glycan did not fundamentally alter receptor binding efficacy compared to bacterially-produced (non-glycosylated) VEGF-A, the type of glycan was shown to be important. otago.ac.nz Specifically, a synthetic VEGF-A₁₆₅ carrying a charged sialic acid glycan was more potent at inducing the proliferation of cells expressing chimeric VEGF receptors than synthetic versions with no glycan or with neutral glycans like glucose or mannose. otago.ac.nz These findings indicate that while not essential for binding, the specific nature of the glycan moiety, particularly its charge, may fine-tune the interaction with VEGF receptors and enhance bioactivity. otago.ac.nz
Furthermore, the glycosylation state of the receptor itself, VEGFR2, is a critical regulatory layer. VEGFR2 is a heavily N-glycosylated receptor, and altering its glycosylation status can impact ligand-dependent activation. nih.gov For instance, the removal of N-linked glycans from VEGFR2 was found to increase ligand-induced receptor activation, suggesting that certain glycans on the receptor may act as a brake to prevent excessive signaling. nih.gov
The intensity and duration of VEGF-A signaling are tightly controlled by the life cycle of its primary signaling receptor, VEGFR2. Ubiquitylation, the covalent attachment of ubiquitin proteins to a substrate, is a key post-translational modification that governs the trafficking and degradation of VEGFR2, thereby influencing receptor turnover and signal termination. nih.govnih.gov
Upon VEGF-A stimulation, VEGFR2 is internalized from the cell surface via endocytosis. nih.gov Once internalized, the receptor can either be recycled back to the plasma membrane or targeted for degradation. nih.gov The decision between these two fates is heavily influenced by ubiquitination. nih.gov Ubiquitination of VEGFR2 can initiate its trafficking to the lysosome for proteolysis, effectively downregulating the receptor and attenuating the signal. nih.gov
Even in the absence of its ligand, VEGFR2 undergoes constitutive, ubiquitin-dependent degradation. nih.gov This basal turnover is regulated by the E1 ubiquitin-activating enzyme UBA1. nih.gov Depletion of UBA1 leads to decreased VEGFR2 degradation and increased recycling of the receptor to the plasma membrane, resulting in a larger pool of available receptors and an elevated response to VEGF-A stimulation. nih.gov
The process is also regulated by de-ubiquitinating enzymes (DUBs), which remove ubiquitin moieties. The DUB USP8 has been shown to regulate VEGFR2 trafficking and de-ubiquitination. nih.gov Depletion of USP8 leads to an accumulation of ubiquitinated VEGFR2 in endosomes and the appearance of novel proteolytic fragments of the receptor, ultimately down-regulating downstream signal transduction. nih.gov Therefore, the balance between the activities of ubiquitin ligases and de-ubiquitinases is crucial for maintaining appropriate VEGFR2 levels and cellular responsiveness to VEGF-A. nih.govnih.gov
The binding of a dimeric VEGF-A molecule to two VEGFR2 monomers is the critical first step that triggers receptor activation. frontiersin.org This ligand-induced dimerization facilitates the primary activation mechanism for all receptor tyrosine kinases: trans-autophosphorylation. frontiersin.orgnih.gov Each receptor monomer in the dimer uses its intrinsic kinase activity to phosphorylate specific tyrosine residues on the cytoplasmic tail of its partner receptor. nih.gov
This phosphorylation is a pivotal event that converts the receptor into an active signaling platform. The newly phosphorylated tyrosine residues serve as high-affinity docking sites for a host of intracellular signaling and adaptor proteins that contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. nih.govnih.gov
Several key tyrosine phosphorylation sites on VEGFR2 have been identified, each leading to the activation of distinct downstream pathways:
Y1175 (pY1175): Phosphorylation of this residue is crucial for activating the PLCγ-PKC-MAPK/ERK pathway, which is a major driver of endothelial cell proliferation. nih.gov It creates a docking site for Phospholipase C gamma (PLCγ). nih.govyoutube.com
Y1214: This site is involved in pathways regulating cell migration. nih.gov Its phosphorylation can trigger the recruitment of the adaptor protein Nck and activation of the p38 MAPK pathway. bio-rad.com
Y951: Located in the kinase insert domain, phosphorylation of this residue stimulates the recruitment of the adaptor protein TSAd, leading to the activation of c-Src tyrosine kinase and the PI3K/Akt pathway, which promotes cell survival. frontiersin.orgnih.gov
The specific pattern of tyrosine phosphorylation can be influenced by the context of VEGF-A presentation (e.g., soluble vs. matrix-bound), leading to differential activation kinetics and downstream signaling outcomes. nih.gov Thus, phosphorylation is the direct biochemical switch that translates extracellular ligand binding into a complex and pleiotropic intracellular response.
Interactions with Extracellular Matrix (ECM) Components
The interaction between VEGF-A and the extracellular matrix is a fundamental mechanism regulating its bioavailability, function, and the generation of morphogenetic gradients. exlibrisgroup.comscispace.com This interaction is primarily mediated by the binding of specific VEGF-A isoforms to proteoglycans and other proteins within the matrix. northwestern.edu
The key structural features that mediate the interaction between certain VEGF-A isoforms and the ECM are the heparin-binding domains (HBDs). nih.govresearchgate.net These domains are encoded by the alternatively spliced exons 6 and 7 of the VEGFA gene and are rich in basic amino acids. nih.govnorthwestern.edu Their positive charge facilitates strong electrostatic interactions with the negatively charged sulfated glycosaminoglycan (GAG) chains of heparan sulfate proteoglycans (HSPGs), which are abundant components of the ECM and cell surfaces. nih.govahajournals.org
The major VEGF-A isoforms exhibit differential heparin-binding capabilities:
VEGF₁₆₅ contains a single HBD encoded by exon 7, conferring moderate affinity for heparin and HSPGs. pnas.org
VEGF₁₈₉ and VEGF₂₀₆ contain two HBDs, encoded by both exon 6 and exon 7, which results in a much higher affinity and tighter binding to the ECM. nih.govpnas.org
VEGF₁₂₁ lacks both exons and therefore does not bind to heparin or the ECM. molbiolcell.orgpnas.org
This binding to HSPGs is critical for several reasons. Firstly, it immobilizes the growth factor, creating a localized, pericellular concentration gradient that is essential for guiding directional cell migration during angiogenesis. nih.govnih.gov Mice engineered to express only the non-heparin-binding VEGF₁₂₀ isoform exhibit severe defects in vascular branching and postnatal survival, highlighting the importance of ECM sequestration. nih.govresearchgate.net Secondly, HSPGs can act as co-receptors, presenting VEGF-A to its signaling receptor, VEGFR2, and potentiating receptor activation. ahajournals.orgnih.gov The binding to heparin has also been shown to increase the stability and half-life of VEGF-A. researchgate.net This interaction is not limited to HSPGs; VEGF-A has also been shown to bind to other ECM components such as collagen, fibrin (B1330869), and fibronectin, further contributing to its retention within tissues. nih.govnorthwestern.edunih.gov
Association with Heparan Sulfate Proteoglycans (HSPGs)
Vascular Endothelial Growth Factor A (VEGF-A) activity is intricately regulated by its interaction with heparan sulfate proteoglycans (HSPGs), which are complex macromolecules present on the cell surface and within the extracellular matrix (ECM). nih.govnih.gov This association is primarily mediated by a highly basic heparin-binding domain (HBD) found in the longer isoforms of VEGF-A, such as VEGF-A₁₆₅ and VEGF-A₁₈₉. nih.govresearchgate.net These isoforms are generated through alternative splicing of the VEGF-A pre-mRNA, where exons 6 and 7 encode for the HBD. northwestern.edu
The binding of VEGF-A to HSPGs serves several critical functions. Firstly, it sequesters and localizes the growth factor in the pericellular environment, creating a reservoir that can be mobilized to control angiogenic responses. nih.govnih.gov This sequestration in the ECM is crucial for establishing morphogen gradients that guide endothelial cell migration during the formation of new blood vessels. medchemexpress.comjove.com Secondly, HSPGs act as essential co-receptors, facilitating the high-affinity binding of VEGF-A to its primary signaling receptor, VEGFR2. ahajournals.orgoup.com This interaction is required for efficient receptor dimerization and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and survival. ahajournals.orgnih.gov Studies have shown that in the absence of cell surface heparan sulfate (HS), the ability of VEGF-A₁₆₅ to bind its receptors and stimulate a mitogenic response is significantly impaired. oup.com
The interaction is not merely electrostatic but depends on specific structural features of the HS chains, such as their sulfation patterns. oup.comnih.gov The binding affinity of VEGF-A is influenced by the arrangement of sulfate groups along the polysaccharide chain, which allows for precise modulation of its activity. oup.comnih.gov While the longer, heparin-binding isoforms are critical for establishing stable vascular networks, the non-heparin-binding isoform, VEGF-A₁₂, which lacks the sequences encoded by exons 6 and 7, is freely diffusible. nih.govwikipedia.org
Table 1: VEGF-A Isoform Characteristics and HSPG Interaction
| Isoform | Heparin-Binding Domain (HBD) | Primary Location | Key Characteristic |
|---|---|---|---|
| VEGF-A₁₂₁ | Absent | Freely diffusible | Does not bind to HSPGs; acts as a soluble factor. wikipedia.org |
| VEGF-A₁₆₅ | Present (encoded by exon 7) | ECM-bound and soluble | The most prevalent and well-characterized isoform; binds HSPGs and neuropilin-1, mediating potent angiogenic signals. nih.govmolbiolcell.org |
| VEGF-A₁₈₉ | Present (encoded by exons 6 & 7) | Predominantly ECM-bound | Exhibits very strong binding to HSPGs, leading to significant sequestration in the extracellular matrix. nih.govnorthwestern.edu |
| VEGF-A₂₀₆ | Present (encoded by exons 6 & 7) | Predominantly ECM-bound | Similar to VEGF-A₁₈₉ with strong HSPG affinity, but is a less common isoform. nih.govmdpi.com |
Proteolytic Processing and Release of Diffusible Forms (e.g., by Plasmin)
The bioavailability and activity of matrix-sequestered VEGF-A are dynamically regulated by proteolytic cleavage. nih.govmedchemexpress.com Various proteases, most notably the serine protease plasmin, can process ECM-bound VEGF-A isoforms, liberating them into a soluble, diffusible state. nih.govmolbiolcell.orgnih.gov This mechanism provides a rapid switch to mobilize the stored growth factor and make it available to endothelial cell receptors, thereby initiating an angiogenic response. nih.govmdpi.com
Plasmin-mediated cleavage of VEGF-A₁₆₅ has been extensively studied. Plasmin digests VEGF-A₁₆₅ at a specific site (Arg110-Ala111) located between the receptor-binding domain and the carboxyl-terminal heparin-binding domain. nih.govnih.govresearchgate.net This cleavage results in two fragments: an N-terminal homodimer (VEGF-A₁₁₀) that retains the ability to bind to VEGFR2, and a C-terminal polypeptide containing the HBD. nih.gov The resulting VEGF-A₁₁₀ fragment is freely diffusible but exhibits significantly reduced biological activity compared to the full-length VEGF-A₁₆₅. nih.govnih.gov The loss of the HBD impairs its ability to effectively interact with HSPG co-receptors, which is crucial for potent signal transduction. nih.gov
Besides plasmin, members of the matrix metalloproteinase (MMP) family, such as MMP-3 and MMP-9, are also capable of cleaving VEGF-A. wikipedia.orgmdpi.com This cleavage can convert matrix-bound VEGF-A₁₆₅ into a smaller, diffusible form with properties similar to the non-heparin-binding VEGF-A₁₂₁ isoform. wikipedia.org The proteolytic release of VEGF-A is a critical regulatory step in both physiological processes, like wound healing, and pathological conditions. nih.govnih.gov For instance, in the highly proteolytic environment of non-healing wounds, increased plasmin activity can lead to excessive VEGF-A₁₆₅ degradation and inactivation, contributing to an impaired healing response. nih.gov
Table 2: Proteolytic Cleavage of VEGF-A
| Protease | VEGF-A Isoform(s) Targeted | Cleavage Site/Region | Resulting Fragment(s) | Functional Consequence |
|---|---|---|---|---|
| Plasmin | VEGF-A₁₆₅, VEGF-A₁₈₉ | Arg110-Ala111 nih.govresearchgate.net | N-terminal VEGF-A₁₁₀ homodimer C-terminal HBD fragment | Releases a soluble, diffusible form (VEGF-A₁₁₀) with significantly reduced mitogenic activity due to loss of the HBD. nih.govnih.gov |
| MMP-3 | VEGF-A₁₆₅ | C-terminal HBD | Smaller, non-heparin-binding product | Generates a cleavage product with properties similar to VEGF-A₁₂₁, altering vascular patterning. wikipedia.orgmdpi.com |
| MMP-9 | VEGF-A₁₆₅ | C-terminal HBD | Smaller, non-heparin-binding product | Releases sequestered VEGF-A, increasing its local availability and promoting angiogenesis. medchemexpress.comwikipedia.org |
| Urokinase-type plasminogen activator (uPA) | VEGF-A₁₈₉ | Not specified | Soluble VEGF-A fragments | Releases and activates ECM-bound VEGF-A. mdpi.com |
Transcriptional and Post Transcriptional Regulation of Vegf a Gene Expression
Transcriptional Regulation
The transcription of the VEGF-A gene is a complex process influenced by a multitude of signaling pathways and transcription factors. oup.com These regulatory mechanisms allow cells to rapidly increase VEGF-A production in response to various stimuli, such as low oxygen levels, growth factor signaling, and inflammation.
A primary driver of VEGF-A transcription is the cellular response to hypoxia (low oxygen levels), mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. nih.govsigmaaldrich.com HIF-1 is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). ahajournals.org Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus and dimerize with HIF-1β. sigmaaldrich.com This HIF-1 complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter region of the VEGF-A gene, thereby initiating its transcription. nih.gov This mechanism is a crucial adaptive response to ischemia and is a key factor in the vascularization of solid tumors. oup.comnih.gov The activation of the HIF-1α/VEGF pathway has been shown to correlate with the response to radiotherapy in lung cancer. nih.gov
Table 1: Key Components of the HIF Pathway in VEGF-A Regulation
| Component | Role in VEGF-A Regulation | Cellular Condition for Activity |
| HIF-1α | Oxygen-sensitive subunit that activates transcription. | Stabilized under hypoxic conditions. |
| HIF-1β | Constitutively expressed subunit that dimerizes with HIF-1α. | Always present in the cell. |
| HREs | DNA sequences in the VEGF-A promoter where the HIF-1 complex binds. | Accessible for binding upon HIF-1 activation. |
A variety of growth factors and cytokines can stimulate the transcription of the VEGF-A gene. These include Epidermal Growth Factor (EGF), Insulin-like Growth Factor (IGF), Fibroblast Growth Factor (FGF), Hepatocyte Growth Factor (HGF), and Platelet-Derived Growth Factor (PDGF). oup.commdpi.com The binding of these factors to their respective tyrosine kinase receptors on the cell surface initiates intracellular signaling cascades that converge on the VEGF-A promoter. oup.comahajournals.org For instance, the activation of receptors for EGF, IGF, HGF, and PDGF has been shown to up-regulate VEGF expression. oup.com This stimulation often involves the activation of downstream signaling pathways, which in turn modulate the activity of transcription factors that bind to the VEGF-A promoter.
Oncogenic signaling pathways play a significant role in the aberrant expression of VEGF-A observed in many cancers. The Ras-Raf-MEK-ERK and the PI3K/Akt pathways are two major signaling cascades that are frequently activated in tumor cells and lead to increased VEGF-A transcription. oup.com Activation of these pathways can be triggered by the growth factors mentioned previously or by mutations in key signaling proteins such as Ras. oup.com For example, cells transformed with an oncogenic form of Ras, Raf, or MEK exhibit increased VEGF expression. oup.com These pathways ultimately lead to the activation of transcription factors that drive VEGF-A gene expression. The PI3K/Akt pathway, in particular, is a critical regulator of angiogenesis, and its activation can promote endothelial cell migration, a key step in the formation of new blood vessels. researchgate.net
Inflammation is a potent inducer of VEGF-A expression. Pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) can stimulate VEGF-A production in various cell types. nih.govox.ac.uk This occurs through the activation of signaling pathways that lead to the recruitment of transcription factors like NF-κB and STAT3 to the VEGF-A promoter. aacrjournals.org For instance, in rheumatoid arthritis, the combined neutralization of TNF-α and IL-1 has been shown to reduce VEGF release in synovial membrane cultures. ox.ac.uk Furthermore, VEGF itself can perpetuate the inflammatory response by increasing vascular permeability and promoting the migration of inflammatory cells. nih.govaacrjournals.org
Post-Transcriptional Regulation
Following the transcription of the VEGF-A gene into pre-mRNA, several post-transcriptional regulatory mechanisms come into play to control the final level of VEGF-A protein expression. nih.gov These processes include mRNA stability, which determines the lifespan of the VEGF-A mRNA transcript.
The stability of the VEGF-A mRNA is a critical control point in its expression. nih.govnih.gov The 3'-untranslated region (3'-UTR) of the VEGF-A mRNA contains AU-rich elements (AREs), which are specific sequences that act as binding sites for various RNA-binding proteins (RBPs). oup.comnih.gov These RBPs can either stabilize or destabilize the mRNA transcript.
Under normal oxygen conditions, the VEGF-A mRNA is inherently unstable and is rapidly degraded. molbiolcell.org This degradation is mediated by destabilizing RBPs that bind to the AREs. nih.gov However, in response to stimuli such as hypoxia, stabilizing RBPs are recruited to the AREs. nih.govnih.gov One such stabilizing protein is HuR, which has been shown to play a critical role in the hypoxic stabilization of VEGF-A mRNA. nih.gov The binding of these stabilizing proteins protects the mRNA from degradation, leading to an increased half-life and consequently, more VEGF-A protein being translated. nih.govnih.gov This mechanism allows for a rapid and robust increase in VEGF-A production when needed, complementing the transcriptional activation. nih.gov
Table 2: Regulation of VEGF-A mRNA Stability
| Regulatory Element/Protein | Function | Effect on VEGF-A Expression |
| AU-Rich Elements (AREs) | Binding sites for RNA-binding proteins in the 3'-UTR. | Mediate mRNA stability or degradation. |
| Destabilizing RBPs | Bind to AREs to promote mRNA degradation. | Decrease. |
| Stabilizing RBPs (e.g., HuR) | Bind to AREs to protect mRNA from degradation. | Increase. |
Mechanisms Governing Alternative Splicing
The generation of diverse Vascular Endothelial Growth Factor A (VEGF-A) protein isoforms is largely controlled by alternative splicing of its pre-mRNA, a process of significant biological consequence. This regulation is orchestrated by the differential recognition of splice sites on the VEGF-A pre-mRNA by the spliceosome, a complex machinery of small nuclear ribonucleoproteins and associated proteins. plos.org The selection of these splice sites is dictated by a sophisticated interplay between cis-acting regulatory sequences within the pre-mRNA and trans-acting splicing factors that bind to them. plos.org
Key regulators of this process include serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs). plos.orgnih.govspandidos-publications.com SR proteins, such as Serine/Arginine-Rich Splicing Factor 1 (SRSF1), generally bind to exonic splicing enhancers (ESEs) to promote the inclusion of an exon. plos.orgnih.gov Conversely, hnRNPs often bind to splicing silencers, leading to exon skipping. plos.org For instance, SRSF1 promotes the selection of the proximal splice site in exon 8 (exon 8a), leading to the production of pro-angiogenic VEGF-Axxxa isoforms. plos.orgresearchgate.netspandidos-publications.com In contrast, another SR protein, SRSF6, facilitates the use of the distal splice site (exon 8b), resulting in the anti-angiogenic VEGF-Axxxb family of isoforms. plos.orgoup.com
The activity of these splicing factors is dynamically modulated by cellular signaling pathways. Growth factors like Insulin-like growth factor 1 (IGF-1) can activate SR protein kinase 1 (SRPK1), which then phosphorylates and activates SRSF1, tipping the balance towards pro-angiogenic isoforms. plos.orgspandidos-publications.comoup.comnih.gov Conversely, Transforming growth factor β1 (TGFβ1) can activate pathways leading to the selection of the distal splice site and the production of anti-angiogenic variants. nih.gov
Hypoxia, a potent stimulus for VEGF-A expression, also significantly influences its alternative splicing. nih.govnih.gov Under hypoxic conditions, the cellular environment favors the production of more stable and potent pro-angiogenic VEGF-A isoforms, partly through the regulation of splicing factor expression and activity. nih.gov This intricate control of alternative splicing allows for a fine-tuned regulation of VEGF-A's biological output, switching between pro- and anti-angiogenic functions in response to physiological and pathological cues. nih.govoup.com
Translational Regulation via Internal Ribosome Entry Sites (IRES) and Alternative Start Codons
The translation of VEGF-A mRNA into protein is a critical control point, utilizing both cap-dependent and cap-independent mechanisms to ensure appropriate protein levels in response to cellular conditions. A key feature of VEGF-A mRNA is its long 5'-untranslated region (5'UTR), which contains two distinct Internal Ribosome Entry Sites (IRES), designated IRES-A and IRES-B. nih.govahajournals.orgnih.gov These IRES elements permit the initiation of translation in a cap-independent manner, which is particularly crucial during conditions of cellular stress like hypoxia, when global cap-dependent translation is often suppressed. nih.govahajournals.org
The two IRES elements regulate the translation of different VEGF-A isoforms. IRES-A, located closer to the 3' end of the 5'UTR, primarily drives the translation from the canonical AUG start codon. nih.govnih.gov IRES-B, situated further upstream, controls the initiation from a non-canonical CUG start codon. oup.comnih.govnih.gov While both IRESs are active under hypoxia, they appear to be differentially regulated. nih.govresearchgate.net Studies in ischemic muscle have shown that these IRESs, though having low activity in normal tissues, become highly efficient at initiating translation during the early stages of ischemic stress. nih.govahajournals.org
Translation initiation from the upstream CUG codon results in the synthesis of a larger, N-terminally extended isoform known as L-VEGF (Large VEGF). oup.comnih.gov This alternative initiation process generates isoforms with potentially distinct cellular localizations and functions compared to those initiated from the standard AUG codon. oup.com The L-VEGF protein can be subsequently cleaved to generate the secreted VEGF-A forms as well as an intracellular N-terminal fragment. nih.gov The selection between the CUG and AUG start codons, modulated by the differential activities of IRES-A and IRES-B, adds another layer of complexity to the regulation of VEGF-A expression, allowing the cell to produce specific isoforms tailored to its metabolic state. nih.govnih.gov
MicroRNA-Mediated Regulation of VEGF-A Expression
Post-transcriptional regulation of VEGF-A is further refined by microRNAs (miRNAs), which are small, non-coding RNA molecules that typically bind to the 3'-untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. spandidos-publications.comoup.comnih.gov A multitude of miRNAs have been identified as key regulators of VEGF-A, functioning as critical nodes in the control of angiogenesis. plos.orgnih.gov
Several miRNAs have been shown to directly target the VEGF-A 3'UTR, effectively acting as anti-angiogenic factors. For example, members of the miR-200 family (including miR-200c) and the miR-15/16 family have been demonstrated to directly bind to the VEGF-A mRNA and suppress its expression. nih.gov Other miRNAs, such as miR-29b and miR-126, also contribute to the downregulation of VEGF-A. nih.gov The expression of these regulatory miRNAs can be context-dependent and influenced by cellular signals.
Hypoxia, a major driver of VEGF-A, also modulates the expression of miRNAs that target it. plos.orgnih.gov Under hypoxic conditions, the expression of certain anti-angiogenic miRNAs may be suppressed, thereby relieving their inhibitory effect on VEGF-A translation and promoting an angiogenic response. nih.gov The regulatory landscape is complex, with some miRNAs working cooperatively to repress VEGF-A, while others may compete for binding sites on the 3'UTR. plos.orgnih.gov This intricate network of miRNA-mediated control ensures a precise and dynamic regulation of VEGF-A levels, which is essential for both normal physiological processes and in the context of diseases characterized by abnormal angiogenesis. spandidos-publications.comnih.gov
Vegf a Receptor Interactions and Downstream Signaling Pathways
Receptor Dimerization, Activation, and Autophosphorylation
The binding of a dimeric VEGF-A ligand to the extracellular Ig-like domains 2 and 3 of two VEGFR2 monomers induces a critical conformational change. nih.govnih.gov This change facilitates receptor dimerization, bringing the two receptor molecules into close proximity. reactome.orgnih.govyoutube.com Dimerization can occur between two identical receptors (homodimerization, e.g., VEGFR2/VEGFR2) or between different receptors (heterodimerization, e.g., VEGFR1/VEGFR2). nih.govreactome.org
This ligand-induced dimerization is the essential first step in receptor activation. pnas.org It allows the intracellular kinase domains to come into contact, leading to a process called trans-autophosphorylation. nih.govnih.gov In this process, the kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the C-terminal tail and in the kinase insert region of the partner receptor. nih.govnih.gov This autophosphorylation event serves two main purposes: it fully activates the receptor's kinase activity and creates specific docking sites for various downstream intracellular signaling proteins that contain SH2 (Src Homology 2) domains. nih.govnih.gov
Key Intracellular Signaling Cascades Activated by VEGF-A/VEGFR2
The phosphorylation of specific tyrosine residues on the activated VEGFR2 dimer initiates the recruitment and activation of multiple downstream signaling pathways. These cascades transmit the signal from the cell surface to the nucleus, ultimately leading to the characteristic cellular responses of angiogenesis.
One of the most crucial pathways for endothelial cell proliferation is the Phospholipase C-gamma (PLCγ) - Protein Kinase C (PKC) - MAPK pathway . nih.govnih.gov
Upon VEGFR2 activation, PLCγ is recruited to the phosphorylated tyrosine residue Y1175. nih.govnih.gov
Activated PLCγ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov
IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. nih.govyoutube.com
DAG, along with Ca²⁺, activates members of the Protein Kinase C (PKC) family. nih.gov
PKC activation leads to the sequential activation of the Raf-MEK-ERK (MAPK) cascade. nih.govnih.gov
Activated ERK (Extracellular signal-Regulated Kinase) translocates to the nucleus to regulate the transcription of genes involved in cell proliferation. oup.com
Another critical pathway, primarily regulating cell survival, is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
VEGF-A/VEGFR2 activation can lead to the activation of PI3K, often through intermediary proteins like Src.
Activated PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
PIP₃ recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).
Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival. oup.com
Other important signaling molecules activated by VEGFR2 include members of the Src family kinases and the focal adhesion kinase (FAK), which are heavily involved in cytoskeletal rearrangements and cell migration. youtube.comoup.com The integration of these complex signaling networks ensures the coordinated regulation of the multiple cellular processes required for the formation of new blood vessels.
Phospholipase C-gamma (PLCγ)-Protein Kinase C (PKC) Pathway
The activation of the Phospholipase C-gamma (PLCγ) pathway is a critical event in VEGF-A signaling, particularly for endothelial cell proliferation. nih.gov Following VEGF-A binding, VEGFR-2 becomes autophosphorylated at the tyrosine residue 1175 (Y1175). nih.gov This specific phosphotyrosine site serves as a high-affinity binding site for the SH2 domain of PLCγ. nih.govnih.gov
Once docked to the activated receptor, PLCγ itself is phosphorylated and activated. nih.govpharmgkb.org Activated PLCγ then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comnih.govyoutube.com
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. youtube.comnih.govnih.gov This rise in intracellular Ca2+ is a key signal for various cellular processes. nih.gov DAG remains in the plasma membrane, where it, along with the increased Ca2+, activates members of the Protein Kinase C (PKC) family. youtube.comnih.govyoutube.com The activation of PKC, in turn, initiates further downstream signaling, notably contributing to the activation of the MAPK/ERK pathway, which is essential for DNA synthesis in primary endothelial cells. nih.govfrontiersin.orgcapes.gov.br Studies have shown that this PLCγ-PKC axis is a preferential and crucial signal for endothelial proliferation mediated by VEGF-A. nih.gov
Table 1: Key Events in the VEGF-A-induced PLCγ-PKC Pathway
| Step | Molecule/Event | Function | Supporting Findings |
|---|---|---|---|
| 1. Receptor Activation | VEGFR-2 autophosphorylation at Y1175 | Creates docking site for PLCγ. nih.gov | Mutation of Y1175 impairs PLCγ activation and DNA synthesis. nih.gov |
| 2. Effector Recruitment | PLCγ binds to pY1175 | Recruits PLCγ to the activated receptor complex. nih.govnih.gov | The SH2 domain of PLCγ specifically recognizes pY1175. nih.gov |
| 3. Second Messenger Generation | PLCγ hydrolyzes PIP2 | Produces IP3 and DAG. nih.govyoutube.com | VEGF stimulation leads to measurable increases in IP3 and DAG. nih.gov |
| 4. Downstream Activation | IP3-mediated Ca2+ release | Increases cytosolic calcium concentration. youtube.comnih.gov | Inhibition of Ca2+ increases blocks VEGF-mediated MAPK activation and cell growth. nih.gov |
| 5. Pathway Propagation | DAG and Ca2+ activate PKC | Phosphorylates downstream targets, including the Raf kinase. youtube.comyoutube.comfrontiersin.org | PKC inhibitors block VEGF-dependent DNA synthesis. capes.gov.br |
Phosphatidylinositol 3-Kinase (PI3K)-Akt-mTOR Pathway
The Phosphatidylinositol 3-Kinase (PI3K)-Akt-mTOR pathway is a central signaling axis that regulates cell survival, growth, proliferation, and migration in response to VEGF-A. frontiersin.orgyoutube.com Activation of this pathway is initiated by the binding of VEGF-A to VEGFR-2, leading to receptor autophosphorylation. The activated receptor complex then recruits and activates PI3K. youtube.com
Activated PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger and a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). youtube.com
Recruitment to the membrane allows for the phosphorylation and full activation of Akt by other kinases, such as PDK1. youtube.com Once activated, Akt phosphorylates a wide array of downstream substrates, mediating diverse cellular functions. frontiersin.org One of the key downstream effectors of Akt is the mammalian target of rapamycin (B549165) (mTOR), a kinase that plays a pivotal role in cell growth and proliferation. frontiersin.orgnih.gov The PI3K/Akt pathway can also promote cell survival by phosphorylating and inactivating pro-apoptotic proteins.
Furthermore, this pathway is interconnected with the expression of VEGF itself. Activation of the PI3K/Akt pathway can increase the production of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that drives the expression of VEGF, creating a positive feedback loop. frontiersin.orgresearchgate.net Research has demonstrated that VEGF mediates both neuroprotection and blood-brain barrier permeability via the PI3K/Akt pathway. nih.gov
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway (Ras-Raf-MEK-ERK)
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, is a critical signaling route for VEGF-A-induced mitogenesis in endothelial cells. frontiersin.orgnih.gov This pathway is a chain of proteins that communicates a signal from a cell surface receptor to the cell's nucleus. wikipedia.org
Activation can be initiated through several upstream effectors. One major route is via the activation of PKC downstream of the PLCγ pathway. nih.govfrontiersin.org Activated PKC can phosphorylate and activate Raf-1, the first kinase in the MAPK cascade. frontiersin.orgcapes.gov.br This activation of the Raf-MEK-MAP kinase pathway appears to be largely independent of the small GTPase Ras in primary endothelial cells stimulated by VEGF-A. nih.govcapes.gov.br
Once activated, Raf (a MAP Kinase Kinase Kinase or MAPKKK) phosphorylates and activates MEK (a MAP Kinase Kinase or MAPKK). wikipedia.org MEK, in turn, phosphorylates and activates ERK1/2 (also known as p42/p44 MAPK). frontiersin.orgwikipedia.org Activated ERK1/2 can then translocate to the nucleus, where it phosphorylates and regulates various transcription factors, such as c-fos and c-myc. frontiersin.orgwikipedia.org This leads to changes in gene expression that promote cell cycle progression and proliferation. frontiersin.org While inhibiting the ERK pathway blocks VEGF-induced DNA synthesis, it does not seem to affect actin organization or cell migration, suggesting a specific role in proliferation. nih.gov
Src Family Kinases and Focal Adhesion Kinase (FAK) Signaling
The coordination of cell migration requires the dynamic regulation of cell-matrix adhesions, a process heavily influenced by Src family kinases and Focal Adhesion Kinase (FAK). nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a pivotal role in signaling from integrins and growth factor receptors. nih.gov
In response to VEGF-A, the kinase Src is activated. nih.gov Activated Src then phosphorylates FAK at specific tyrosine residues, notably Tyrosine 861 (Y861). nih.gov This phosphorylation event is crucial as it facilitates the formation of a signaling complex between FAK and the integrin αvβ5. nih.gov This induced coupling is a critical event for mediating VEGF's biological effects, including cell migration. nih.gov In contrast, FAK's association with other integrins, like β1 and β3, appears to be constitutive and not dependent on growth factor stimulation. nih.gov
This VEGF-induced, Src-mediated formation of the FAK/αvβ5 complex has been observed in both cultured endothelial cells and in blood vessels in vivo. nih.gov The FAK protein can act as a scaffold, bringing together various signaling molecules to regulate cellular functions. nih.gov The activation of FAK and its subsequent interactions are essential for the cytoskeletal rearrangements and focal adhesion turnover necessary for directed cell movement during angiogenesis. youtube.com
Endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) Production
VEGF-A is a potent stimulator of nitric oxide (NO) production in endothelial cells, a process mediated by endothelial nitric oxide synthase (eNOS or NOS3). pnas.orgnih.gov NO is a gaseous signaling molecule that plays a crucial role in vasculogenesis, acting as a vasodilator and a key mediator of VEGF-induced angiogenesis and vascular permeability. pnas.orgpnas.org
VEGF-A stimulation leads to the activation of eNOS through at least two mechanisms. Firstly, VEGF-A binding to VEGFR-2 triggers signaling cascades, including the PI3K-Akt and PLCγ-Ca2+ pathways, which lead to the phosphorylation and activation of existing eNOS enzyme. nih.gov Akt, for instance, can directly phosphorylate eNOS at Serine 1177, enhancing its activity. nih.gov Secondly, prolonged exposure to VEGF-A can up-regulate the expression of the eNOS gene itself, leading to increased levels of eNOS protein and a sustained capacity for NO production. nih.gov This up-regulation is thought to occur via a post-transcriptional effect on eNOS mRNA stability. nih.gov
The production of NO is essential for the full spectrum of VEGF's angiogenic effects. Studies using eNOS-deficient mice have shown that the absence of eNOS significantly impairs VEGF-induced angiogenesis and vascular permeability, highlighting eNOS-derived NO as a critical downstream second messenger in the VEGF signaling network. pnas.orgpnas.org
p38 MAPK and NCK-p38-MAPKAPK2/3 Pathways
In addition to the ERK pathway, the p38 MAPK pathway is also activated by VEGF-A and plays a distinct role in regulating endothelial cell responses, particularly cell migration and actin cytoskeleton reorganization. nih.govnih.gov The p38 MAPK family consists of four isoforms (α, β, γ, δ), with p38α being the most studied in endothelial cells. nih.gov
VEGF-A stimulation activates p38 MAPK downstream of VEGFR-2. nih.govnih.gov One mechanism for this activation involves the recruitment of the adaptor protein NCK to the activated receptor. This can lead to a cascade involving the sequential activation of CDC42, which then activates p38. youtube.com
Once activated, p38 MAPK phosphorylates its own downstream targets. researchgate.net A key substrate in the context of cell migration is the MAPK-activated protein kinase 2 (MAPKAPK2). youtube.comnih.govresearchgate.net Activated MAPKAPK2, in turn, phosphorylates the small heat shock protein 27 (HSP27). youtube.comnih.gov Phosphorylation of HSP27 is a critical event that modulates actin polymerization, leading to the reorganization of the actin cytoskeleton, formation of stress fibers, and ultimately, cell migration. nih.govresearchgate.net Inhibition of the p38 pathway blocks VEGF-induced HSP27 phosphorylation, actin reorganization, and cell migration, but does not affect DNA synthesis, distinguishing its function from that of the ERK pathway. nih.gov
Table 2: Comparison of ERK vs. p38 MAPK Pathways in VEGF-A Signaling
| Feature | ERK Pathway (Ras-Raf-MEK-ERK) | p38 MAPK Pathway |
|---|---|---|
| Primary Upstream Activator | Protein Kinase C (PKC) frontiersin.orgcapes.gov.br | NCK, CDC42 youtube.com |
| Key Downstream Substrate | Transcription factors (e.g., c-fos, c-myc) frontiersin.orgwikipedia.org | MAPKAPK2, HSP27 youtube.comnih.gov |
| Primary Cellular Outcome | Cell proliferation, DNA synthesis capes.gov.brnih.gov | Cell migration, actin reorganization nih.govresearchgate.net |
| Effect of Inhibition | Blocks VEGF-induced proliferation. nih.gov | Blocks VEGF-induced migration. nih.gov |
Isoform-Specific Programming of Receptor Trafficking and Signaling
The biological outcomes of VEGF-A signaling are not uniform and can be finely tuned by the expression of different VEGF-A isoforms. nih.govmdpi.com These isoforms, generated by alternative splicing of the VEGFA gene, can program distinct patterns of VEGFR2 activation, endocytosis, intracellular trafficking, and ultimately, degradation. nih.govnih.gov This differential processing of the receptor-ligand complex is a key mechanism for generating isoform-specific downstream signaling and cellular responses. bohrium.com
Studies comparing major isoforms such as VEGF-A165, VEGF-A121, and VEGF-A145 have revealed that they promote unique patterns of VEGFR2 internalization into early endosomes. nih.govnih.gov This initial step of clathrin-dependent endocytosis is crucial, as its disruption blocks isoform-specific VEGFR2 activation and subsequent signaling. nih.govnih.gov
The trafficking fate of the internalized receptor is linked to the specific isoform bound. For example, different isoforms lead to distinct patterns of VEGFR2 ubiquitylation, which serves as a molecular tag directing the receptor for proteolysis and eventual degradation in late endosomes and lysosomes. nih.gov This differential trafficking and degradation rate directly impacts the duration and intensity of the signal emanating from the receptor. nih.gov Consequently, the activation levels of key downstream pathways, such as Akt and ERK1/2, vary depending on the stimulating isoform. nih.gov This isoform-specific programming of receptor trafficking provides a sophisticated mechanism whereby different VEGF-A variants, acting through the same receptor, can elicit diverse and specific cellular outcomes, such as regulating endothelial cell permeability, proliferation, and the formation of new blood vessels. nih.govmdpi.com
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| 1,2-bis(2-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid (BAPTA)-AM | |
| Actinomycin D | |
| Bisindolylmaleimide (BIM) | |
| Diacylglycerol (DAG) | |
| Inositol 1,4,5-trisphosphate (IP3) | |
| NG-monomethyl-L-arginine (L-NMMA) | |
| Nitric Oxide (NO) | |
| PD098059 | |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | |
| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | |
| SB203580 | |
| U-73122 |
Ligand-Independent VEGFR Signaling Mechanisms (e.g., Shear Stress)
While the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and its receptors is a canonical mechanism for activating downstream signaling, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) can also be activated independently of ligand binding, particularly through mechanical forces such as fluid shear stress. ahajournals.orgnih.govahajournals.org This phenomenon is critical in the vascular system, where endothelial cells are constantly exposed to the hemodynamic forces of blood flow.
Laminar shear stress, the frictional force generated by flowing blood, has been identified as a key non-chemical activator of VEGFR2. ahajournals.org Studies have demonstrated that laminar flow can rapidly induce the tyrosine phosphorylation and activation of VEGFR2 in endothelial cells without the presence of VEGF-A. ahajournals.orgnih.govahajournals.org This mechanical activation is not a minor pathway; it is a crucial mechanism for regulating vascular tone and structure. For instance, inhibiting VEGFR2 kinase activity has been shown to significantly reduce flow-mediated, nitric oxide (NO)-dependent arteriolar dilation in vivo. ahajournals.org
The signaling cascade initiated by shear stress-induced VEGFR2 activation shares components with the ligand-dependent pathway. A central element in this mechanotransduction is the involvement of Src family kinases. ahajournals.orgahajournals.org Research indicates that inhibiting Src kinases prevents the tyrosine phosphorylation of VEGFR2 in response to flow, thereby blocking downstream signaling. ahajournals.orgnih.gov Once activated, the receptor recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt. ahajournals.orgnih.govnih.gov Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of NO, a key molecule in vasodilation. ahajournals.orgnih.gov
Beyond shear stress, other mechanical stimuli like tensile strain can also trigger ligand-independent VEGFR2 activation. nih.govresearchgate.net This process can promote endothelial cell survival and proliferation. Mechanically activated VEGFR2 can translocate to the nucleus and initiate a signaling cascade involving Akt and Glycogen Synthase Kinase-3β (GSK3β). nih.gov The activation of Akt leads to the inhibitory phosphorylation of GSK3β, which prevents the degradation of Cyclin D1, ultimately promoting cell proliferation. nih.gov Furthermore, reactive oxygen species (ROS) generated during hyperglycemia have been shown to cause ligand-independent VEGFR2 phosphorylation in the Golgi apparatus, a process mediated by Src family kinases that can impair normal angiogenic responses. nih.gov
This ligand-independent activation highlights VEGFR2's role as a critical mechanotransducer that integrates physical cues from the environment with cellular signaling pathways to regulate vascular function. ahajournals.org
Table 1: Key Molecules in Shear Stress-Induced Ligand-Independent VEGFR2 Signaling
| Molecule | Role in the Pathway | Research Finding | Citation(s) |
| VEGFR2 | Primary Mechanotransducer | Activated by laminar flow, leading to tyrosine phosphorylation. | ahajournals.org, nih.gov, ahajournals.org |
| Src Kinases | Upstream Activator | Required for flow-induced VEGFR2 tyrosine phosphorylation. | ahajournals.org, nih.gov, ahajournals.org |
| PI3K | Downstream Effector | Recruited by activated VEGFR2 to mediate downstream signals. | ahajournals.org, nih.gov |
| Akt | Signaling Mediator | Phosphorylated and activated by PI3K. | ahajournals.org, nih.gov, nih.gov |
| eNOS | Final Effector | Activated by Akt, leading to the production of Nitric Oxide (NO). | ahajournals.org, nih.gov |
| GSK3β | Proliferation Regulator | Inactivated by Akt, preventing Cyclin D1 degradation. | nih.gov |
| Cyclin D1 | Cell Cycle Promoter | Stabilized by GSK3β inactivation, promoting cell proliferation. | nih.gov |
Cross-talk with Other Growth Factor and Developmental Signaling Pathways (e.g., Notch)
The signaling initiated by VEGF-A does not occur in isolation but is intricately connected with other major signaling pathways that regulate vascular development and angiogenesis. Among the most critical of these interactions is the cross-talk with the Notch signaling pathway. nih.govresearchgate.net This interplay is fundamental to the process of angiogenic sprouting, where it orchestrates the selection of endothelial cells into two distinct phenotypes: "tip cells" and "stalk cells". tandfonline.comscispace.com
VEGF-A acts as the primary trigger for angiogenesis, promoting endothelial cells to adopt a migratory and invasive "tip cell" fate. tandfonline.com These tip cells extend numerous filopodia and guide the developing vascular sprout. In response to VEGF-A stimulation via VEGFR2, the selected tip cell significantly upregulates the expression of the Notch ligand, Delta-like ligand 4 (Dll4). nih.govahajournals.org
Dll4 on the surface of the tip cell then binds to and activates Notch receptors on adjacent endothelial cells. tandfonline.com This activation triggers the cleavage and release of the Notch intracellular domain (NICD), which translocates to the nucleus and initiates a transcriptional program that represses the tip cell phenotype and promotes a "stalk cell" identity. tandfonline.com Stalk cells are less migratory, proliferate to form the main body of the new vessel, and form the vascular lumen. tandfonline.comnih.gov This mechanism of lateral inhibition ensures that only a limited number of endothelial cells become leading tip cells, allowing for the organized and hierarchical growth of new blood vessels. nih.gov
The cross-talk is bidirectional. While VEGF-A induces Dll4/Notch signaling, Notch activation, in turn, modulates the cellular response to VEGF-A. nih.govresearchgate.net Activated Notch signaling in stalk cells leads to the downregulation of VEGFR2 and other pro-angiogenic molecules like Neuropilin-1 (NRP1), making these cells less responsive to the ambient VEGF-A signals that originally initiated the process. tandfonline.com Furthermore, Notch signaling can upregulate the expression of VEGFR1, which can act as a decoy receptor, sequestering VEGF-A and further dampening pro-angiogenic signaling in stalk cells. tandfonline.comvascularcell.com
This dynamic and balanced interplay, often described as a "yin and yang" relationship, is crucial for forming a functional and stable vascular network. nih.govresearchgate.net Disruption of this balance can lead to aberrant angiogenesis. For example, blocking Dll4/Notch signaling results in an excessive number of tip cells and the formation of a dense, chaotic, and non-productive vascular network. nih.gov Conversely, in settings like tumor angiogenesis, the VEGF and Notch pathways are seen as complementary, and the combined blockade of both has been shown to disrupt tumor vasculature more effectively than inhibiting either pathway alone. vascularcell.com
Table 2: Comparison of Tip and Stalk Cell Characteristics in Angiogenesis
| Feature | Tip Cell | Stalk Cell | Citation(s) |
| Primary Inducer | High VEGF-A signaling | Dll4-Notch signaling | tandfonline.com, scispace.com |
| Key Ligand Expressed | High Dll4 | Low Dll4 | nih.gov, ahajournals.org |
| VEGFR2 Expression | High | Downregulated by Notch | tandfonline.com |
| VEGFR1 Expression | Low | Upregulated by Notch | tandfonline.com, vascularcell.com |
| Neuropilin-1 (NRP1) | High | Downregulated by Notch | tandfonline.com |
| Cellular Function | Leads migration, guides sprout | Proliferates, forms vessel lumen | tandfonline.com, nih.gov |
| Phenotype | Migratory, invasive | Proliferative, stable | tandfonline.com, scispace.com |
Physiological Roles and Mechanisms of Vegf a
Embryonic Development and Organogenesis
During embryonic development, the formation of a functional cardiovascular system is one of the earliest and most critical events, providing oxygen and nutrients to the growing tissues. nih.govcapes.gov.br VEGF-A is a master regulator of this process, orchestrating the development of the heart, blood vessels, and blood cells. capes.gov.brnih.gov Its expression is initially high in the yolk sac and other embryonic sites where blood vessels first form. nih.gov The proper assembly of the vasculature mediated by VEGF-A is not only crucial for its own development but is also a prerequisite for the proper formation and maintenance of other organ systems. nih.govcapes.gov.br
VEGF-A is indispensable for both vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells called angioblasts, and angiogenesis, the sprouting of new vessels from pre-existing ones. wikipedia.orgyoutube.com
Vasculogenesis : In the early embryo, mesodermal precursor cells known as hemangioblasts differentiate into angioblasts. jove.com These angioblasts express Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which binds to VEGF-A. jove.com This signaling is critical for the differentiation of angioblasts and their coalescence into a primitive network of blood vessels, a process known as vasculogenesis. nih.govjove.com Studies in mouse models have demonstrated that the complete absence of the Vegfa gene leads to severe defects in vasculogenesis and embryonic death, highlighting its critical role. nih.gov Even the loss of a single copy of the gene (heterozygosity) is lethal, indicating that a precise amount of VEGF-A is required for normal development. nih.gov
Angiogenesis : Following the initial formation of the primitive vascular plexus, VEGF-A continues to drive the expansion and remodeling of this network through angiogenesis. nih.gov It acts as a potent mitogen, stimulating the proliferation and migration of endothelial cells that line the blood vessels. wikipedia.orgnih.gov VEGF-A signaling, primarily through VEGFR2, guides the sprouting of new capillaries. nih.govnih.gov This process involves endothelial cells differentiating into "tip cells," which extend filopodia and migrate along the VEGF-A gradient, and "stalk cells," which proliferate behind the tip cells to elongate the new vessel sprout. jove.com This controlled process of sprouting and branching gives rise to the complex and highly organized vascular networks required to supply developing organs. nih.govgene.com
The interaction of VEGF-A with its receptors is tightly regulated. VEGFR1 is thought to act as a "decoy" receptor, trapping VEGF-A due to its high affinity but weak kinase activity, thereby modulating the amount of VEGF-A available to signal through the more potent VEGFR2. nih.govnih.gov
Hematopoiesis, the formation of blood cells, is intricately linked with the development of the vascular system. nih.gov VEGF-A plays a direct role in regulating this process, influencing the fate of hematopoietic stem cells (HSCs), which are the progenitors of all blood cell lineages. nih.govashpublications.org
Research has shown that HSCs and endothelial cells often arise from a common precursor, the hemangioblast, and are frequently found in close proximity within the embryo. nih.govnih.gov VEGF-A signaling is involved in promoting the differentiation of progenitor cells into both hematopoietic and endothelial lineages. nih.gov
A key finding is the existence of an internal autocrine loop where VEGF produced by the HSC itself acts on its own receptors (VEGFR1 and VEGFR2) to promote survival and repopulation. nih.govashpublications.orgnih.gov This internal mechanism is distinct from the paracrine signaling that drives angiogenesis, where VEGF from one cell type acts on adjacent endothelial cells. nih.govnih.gov Experiments have shown that blocking this internal autocrine signaling in HSCs reduces their survival and ability to form colonies, demonstrating a direct and essential role for VEGF-A in maintaining the hematopoietic stem cell pool during development. nih.gov
Physiological Angiogenesis in Adult Organisms
While widespread angiogenesis is characteristic of embryonic development, in adults, it is typically restricted to specific physiological processes. nih.gov VEGF-A is a key mediator of this controlled, adult angiogenesis. wikipedia.orgnih.gov
Angiogenesis is a critical component of the wound healing process, and VEGF-A is a primary driver. nih.govoaepublish.com Following an injury, the local environment becomes hypoxic (low in oxygen), which stimulates cells like keratinocytes to produce Hypoxia-Inducible Factor (HIF-1), a transcription factor that in turn upregulates VEGF-A production. wikipedia.orgoaepublish.com
VEGF-A contributes to multiple stages of tissue repair:
Inflammation and Permeability : In the initial phase, VEGF-A, also known as vascular permeability factor, increases the permeability of existing blood vessels. wikipedia.orgfrontiersin.org This allows inflammatory cells and plasma proteins to enter the wound site, which is essential for clearing debris and fighting infection. frontiersin.orgnih.gov
Angiogenesis and Granulation Tissue Formation : As early as three days after injury, VEGF-A stimulates the formation of new capillaries that grow into the wound. nih.gov This new vascular network is a hallmark of granulation tissue, providing essential oxygen and nutrients to support the activity of fibroblasts and other reparative cells. nih.govoaepublish.com The process involves endothelial cell proliferation, migration, and the formation of new vascular tubes. nih.govresearchgate.net
Scar Formation : The level of VEGF-A can influence the final outcome of the repair process. Studies have shown a correlation between VEGF-A levels and the extent of scar tissue formation. nih.gov
Different isoforms of VEGF-A, created by alternative splicing, have distinct properties. For example, isoforms that bind to the extracellular matrix can create a sustained, localized signal for angiogenesis within the wound bed. mdpi.com
Table 1: Role of VEGF-A in the Stages of Wound Healing
| Healing Phase | Key VEGF-A Functions | Cellular/Process Impact |
| Inflammatory Phase | Increases vascular permeability; Promotes inflammatory cell recruitment | Facilitates entry of neutrophils and macrophages to the wound site. frontiersin.orgnih.gov |
| Proliferative Phase | Stimulates endothelial cell proliferation and migration (angiogenesis); Promotes granulation tissue formation | Formation of new blood vessels to supply oxygen and nutrients; provides a scaffold for tissue regeneration. nih.govnih.gov |
| Remodeling Phase | Influences collagen structure and deposition | Can impact the size and quality of the resulting scar tissue. nih.gov |
The female reproductive system undergoes regular, cyclical tissue remodeling and angiogenesis, particularly within the ovary. nih.gov VEGF-A is a critical regulator of these processes, essential for normal reproductive function. bohrium.com
Ovarian Follicle Development : The growth of ovarian follicles, which contain the developing oocytes, requires a robust blood supply to deliver nutrients, oxygen, and hormones. nih.govresearchgate.net VEGF-A drives the formation of a dense capillary network around the growing follicle. mdpi.com Its expression in the granulosa and theca cells of the follicle is hormonally regulated and increases with follicular size. nih.govbohrium.com Inhibition of VEGF-A can prevent the development of mature antral follicles. nih.gov The selection of a dominant follicle for ovulation may depend on its ability to establish a superior vascular supply, a process mediated by VEGF-A. bohrium.com
Ovulation and Corpus Luteum Formation : The increased vascular permeability induced by VEGF-A is thought to be involved in the formation of the follicular antrum and the ovulatory process itself. nih.gov After ovulation, the remaining follicular cells form the corpus luteum, a transient endocrine gland. VEGF-A is essential for the rapid angiogenesis that vascularizes the corpus luteum, which is necessary for its function, including the production of progesterone. nih.govbohrium.com
VEGF-A expression and production in the ovary are critical for fertility, and disruptions in its signaling can contribute to disorders such as anovulation. bohrium.com
The bone marrow contains specialized microenvironments, or "niches," that regulate the behavior of hematopoietic stem cells (HSCs), balancing their quiescence and activation. ahajournals.org The vascular component of this niche, particularly the sinusoidal blood vessels, is a key regulatory hub. ahajournals.orgaacrjournals.org VEGF-A plays a significant role in remodeling and maintaining this vascular niche. ashpublications.org
Osteoblasts, the cells responsible for bone formation, can be stimulated by factors like Parathyroid Hormone (PTH) to produce VEGF-A. ashpublications.org This VEGF-A, particularly matrix-bound isoforms like VEGF189, acts locally to remodel the micro-endothelial structures within the bone marrow. ashpublications.org This localized signaling can alter the sinusoidal vasculature, which in turn affects the behavior of the HSCs residing in the perivascular niche. aacrjournals.orgashpublications.org By modulating the vascular environment, VEGF-A can influence HSC proliferation and differentiation, thereby regulating hematopoietic homeostasis. ahajournals.orgaacrjournals.org Furthermore, factors like VEGF-C also contribute to protecting the integrity of the bone marrow's perivascular niche, highlighting a complex interplay of VEGF family members in this regulatory system. nih.gov
Regulation of Lymphangiogenesis
Vascular endothelial growth factor A (VEGF-A) is a key regulator of blood vessel formation (angiogenesis), but it also plays a significant role in the development of lymphatic vessels, a process known as lymphangiogenesis. Its influence is exerted through both direct and indirect mechanisms, involving various cell types and signaling molecules.
Direct Stimulation of Lymphatic Endothelial Cells via VEGFR-2
While the primary lymphangiogenic factors are considered to be VEGF-C and VEGF-D acting via Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), emerging evidence highlights a direct role for VEGF-A in stimulating lymphatic endothelial cells (LECs). nih.govnih.gov Molecular studies have confirmed that LECs express VEGFR-2, the principal receptor for VEGF-A on blood endothelial cells. nih.govplos.org
Binding of VEGF-A to VEGFR-2 on LECs initiates a signaling cascade that promotes their survival, proliferation, and migration. nih.govplos.org In vitro studies have demonstrated that VEGF-A is as potent as VEGF-C in supporting the survival and tube formation of cultured LECs. nih.gov Stimulation of LECs with VEGF-A leads to the phosphorylation of several tyrosine residues on VEGFR-2, which in turn activates downstream pathways involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). plos.org The activation of these pathways is crucial for the proliferative and migratory responses of LECs to VEGF-A. plos.org Furthermore, VEGF-A has been shown to induce sprouting lymphangiogenesis from LEC spheroids in vitro and in corneal micropocket assays in vivo, independent of the VEGF-C/VEGF-D/VEGFR-3 axis. plos.org This suggests that VEGF-A/VEGFR-2 signaling is a self-sufficient pathway for promoting the growth of new lymphatic vessels from pre-existing ones.
Indirect Promotion via Upregulation of VEGF-C/-D or Macrophage Recruitment
VEGF-A also contributes to lymphangiogenesis indirectly, most notably by recruiting inflammatory cells, particularly macrophages. nih.govnih.gov VEGF-A acts as a potent chemoattractant for monocytes and macrophages, drawing them to sites of inflammation or tissue injury. nih.govnih.gov These recruited macrophages are a significant source of the primary lymphangiogenic growth factors, VEGF-C and VEGF-D. nih.govnih.gov
In models of inflammatory neovascularization, such as in the cornea, the inhibition of VEGF-A was found to block not only blood vessel growth but also the outgrowth of lymphatic vessels. nih.gov This effect was linked to a reduction in macrophage accumulation at the site. nih.gov Depleting macrophages either systemically or locally significantly inhibited both hemangiogenesis and lymphangiogenesis, underscoring the crucial role of these immune cells in the VEGF-A-mediated lymphangiogenic response. nih.govnih.gov Therefore, a primary indirect mechanism for VEGF-A-driven lymphangiogenesis is the recruitment of macrophages, which then secrete VEGF-C and/or VEGF-D, directly stimulating LECs via VEGFR-3. nih.gov
Isoform-Specific Contributions to Lymphangiogenesis
The VEGFA gene undergoes alternative splicing to produce multiple isoforms with distinct biological properties, and these isoforms appear to have specific roles in lymphangiogenesis. The primary human isoforms are VEGF-A₁₂₁, VEGF-A₁₆₅, and VEGF-A₁₈₉. Studies using mice that express only a single VEGF-A isoform have revealed that an orchestrated action of multiple isoforms is necessary for robust lymphangiogenesis. nih.gov
For instance, mice expressing only VEGF-A₁₆₄ or VEGF-A₁₈₈ (the murine equivalents of human VEGF-A₁₆₅ and VEGF-A₁₈₉) showed significantly reduced lymphangiogenesis in response to inflammatory stimuli compared to wild-type mice. nih.govnih.gov This suggests that no single isoform is sufficient to fully replicate the lymphangiogenic activity of the complete set of VEGF-A variants. nih.gov Overexpression of the VEGF-A₁₆₄ isoform in a rabbit ear model led to the formation of hyperplastic and enlarged "giant" lymphatic vessels, further indicating that specific isoforms can directly influence lymphatic vessel morphology and growth. nih.gov
Non-Vascular (Neuronal) Functions
Beyond its well-established vascular roles, VEGF-A exerts significant and diverse effects within the nervous system. It acts directly on neural cells to influence their development, survival, and guidance, highlighting a functional parallel between the vascular and nervous systems. nih.govnih.gov
Promotion of Neurogenesis and Neural Progenitor Proliferation
VEGF-A has been identified as a potent promoter of neurogenesis, the process of generating new neurons. nih.govpnas.org It stimulates the proliferation of neural progenitor cells (NPCs) and neural stem cells (NSCs) in key neurogenic regions of the adult brain, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus. pnas.orgnih.gov This effect is mediated through the direct action of VEGF-A on these cells, which express its receptor, VEGFR-2 (also known as Flk-1 in mice). nih.govpnas.org
In vitro studies have shown that applying VEGF-A to cultures of embryonic cortical neuronal progenitors increases their rate of proliferation. nih.gov This proliferative effect can be blocked by inhibiting VEGFR-2 signaling. nih.gov Similarly, in vivo administration of VEGF-A in adult rats has been shown to increase the incorporation of BrdU (a marker of cell proliferation) into cells within the neuroproliferative zones of the brain. pnas.org The ability of VEGF-A to promote neurogenesis is particularly relevant in the context of brain injury and disease, such as cerebral ischemia, where VEGF expression is naturally upregulated. pnas.org This coordinated induction of angiogenesis and neurogenesis by a single factor could represent an adaptive mechanism to promote brain repair and recovery. pnas.org
Guidance of Neuronal Migration and Axon Pathfinding
VEGF-A also functions as a guidance cue for developing neurons, influencing both their migration and the pathfinding of their axons. nih.govnih.gov This role is analogous to its function in guiding endothelial cells during blood vessel formation. Evidence suggests that VEGF-A, acting through VEGFR-2, can function as a chemoattractant for specific populations of neurons and axons. nih.govnih.gov
A prominent example is the guidance of commissural axons in the developing spinal cord. These axons, which cross the midline of the spinal cord, are attracted by VEGF-A secreted from the floor plate, a key signaling center. nih.gov Inactivation of either VEGF-A in the floor plate or its receptor, VEGFR-2 (Flk-1), in the commissural neurons leads to significant axon guidance defects. nih.gov VEGF-A has also been shown to regulate the branching of hippocampal axons during development. elifesciences.org Both the application of VEGF-A and the inactivation of VEGFR-2 signaling result in an increased number of axon branches, indicating a complex regulatory role in shaping neuronal connectivity. elifesciences.org The mechanism involves the activation of Src family kinases (SFKs) downstream of VEGFR-2, which is required for the chemoattractive response. nih.gov This identifies the VEGF-A/VEGFR-2 signaling pathway as a crucial component of the molecular machinery that wires the nervous system.
Neuroprotection and Neuronal Survival
Vascular Endothelial Growth Factor-A (VEGF-A) demonstrates significant neuroprotective capabilities through both direct and indirect mechanisms, promoting the survival of neurons under various stress conditions. nih.govkarger.com
Direct Neuroprotective Mechanisms:
Anti-Apoptotic Effects: VEGF-A directly inhibits programmed cell death, or apoptosis, in neuronal cells. nih.gov This is primarily mediated through the activation of the VEGFR-2 receptor, which is expressed on the surface of neurons. nih.gov The binding of VEGF-A to VEGFR-2 triggers the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govkarger.com This pathway subsequently activates anti-apoptotic proteins via the transcription factor NF-κB and inhibits pro-apoptotic signaling molecules such as Bad, caspase-9, and caspase-3. nih.gov Studies have shown that VEGF-A can rescue hippocampal cells from apoptosis induced by serum withdrawal. nih.gov
Stimulation of Neurogenesis: VEGF-A promotes the proliferation of neuronal cells. nih.gov This process is also linked to the increased expression of VEGFR-2 and the upregulation of transcription factors from the E2F family, as well as cyclin D1, cyclin E, and cdc25. nih.gov
Protection against Excitotoxicity: VEGF-A protects motor neurons from glutamate-mediated excitotoxicity. nih.gov This is achieved in part by inducing the expression of the GluA2 subunit in AMPA receptors, which reduces calcium influx into neurons, a key factor in motoneuronal degeneration. nih.gov
Indirect Neuroprotective Mechanisms:
Angiogenesis: By stimulating the formation of new blood vessels, VEGF-A ensures an adequate supply of oxygen and nutrients to neuronal tissues, which is crucial for their survival, especially under hypoxic conditions. nih.govnih.gov
Increased Blood-Brain Barrier Permeability: VEGF-A can enhance the permeability of the blood-brain barrier, facilitating the transport of glucose and other essential nutrients to the brain. nih.govnih.gov
Activation of Antioxidants: The growth factor is involved in the activation of antioxidant mechanisms, further protecting neurons from oxidative stress. nih.gov
VEGF-A's neuroprotective effects have been observed in various in vitro and in vivo models. For instance, in immortalized hippocampal neuronal cells, VEGF-A reduced cell death in an in vitro model of cerebral ischemia. nih.gov It also protected primary cultures of rat cerebral cortical neurons from hypoxia and glucose deprivation. nih.gov Furthermore, local delivery of VEGF-A has been shown to prolong the survival of motor neurons. nih.gov
The neuroprotective actions of VEGF-A are often a result of the combined effects of direct neuronal stimulation and the indirect consequences of increased angiogenesis. karger.com
Glial Growth and Function
VEGF-A also plays a role in the growth and function of glial cells, which are non-neuronal cells in the central nervous system that provide support and protection for neurons. nih.gov
Glial Cell Proliferation: VEGF-A has been shown to have trophic effects on glial cells, promoting their growth. nih.gov Studies have identified the presence of VEGF in glial cells of the retina and optic nerve in human subjects. nih.gov
Modulation of Microglial Activity: Microglia are the primary immune cells of the central nervous system. VEGF can influence their function. For instance, VEGF has been shown to trigger the recruitment of microglia to areas of the brain with amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.gov Furthermore, research indicates that VEGF can increase the phagocytosis of amyloid-β oligomers by microglial cells. nih.gov This effect appears to be mediated by the ability of VEGF to control the activity of α-secretases in microglia, leading to increased cleavage of the TREM2 receptor, a key receptor involved in amyloid-β clearance. nih.gov
Interaction with Astrocytes: Astrocytes are another type of glial cell that performs many functions, including providing nutrient support to neurons and maintaining the blood-brain barrier. VEGF-A can act on astrocytes to reduce astroglial activation and to induce the release of other growth factors. frontiersin.org In the context of neuroinflammation, microglia-derived VEGF-B has been found to boost the expression of pro-inflammatory genes like Ccl2, Csf2, and Nos2 in astrocytes. nih.gov
The effects of VEGF-A on glial cells can be complex and context-dependent. For example, while some studies point to a role for VEGF in promoting pro-inflammatory responses in glial cells, others suggest it can have protective effects. nih.gov The specific isoform of VEGF and the receptors it binds to likely play a crucial role in determining its ultimate effect on glial cell function.
Maintenance of Vascular Permeability and Homeostasis
Vascular Endothelial Growth Factor-A (VEGF-A), originally identified as vascular permeability factor (VPF), is a critical regulator of vascular permeability and plays a key role in maintaining vascular homeostasis. nih.govwikipedia.orgfrontiersin.org
Increased vascular permeability is one of the initial steps in both physiological and pathological angiogenesis. nih.gov VEGF-A directly stimulates a significant increase in the permeability of blood vessels to water and large molecules. nih.gov This action, combined with its vasodilatory effects, leads to a substantial flux of water and macromolecules from the vasculature into the interstitial space. nih.govnih.gov
The mechanisms by which VEGF-A increases vascular permeability are complex and involve multiple signaling pathways within endothelial cells. nih.gov
VEGFR-2 Activation: The binding of VEGF-A to its primary receptor, VEGFR-2, on endothelial cells is the principal trigger for increased permeability. nih.govoup.com
Downstream Signaling: This activation initiates a cascade of intracellular events, including:
Calcium Influx: An increase in intracellular calcium levels. oup.com
PLCγ and NOS Activation: Activation of phospholipase C gamma (PLCγ) and subsequent activation of nitric oxide synthase (NOS). oup.comahajournals.org
Reactive Oxygen Species (ROS) Production: VEGF-A treatment of microvascular endothelial cells leads to an increase in the production of reactive oxygen species (ROS). nih.gov These ROS are essential for the permeability-inducing effects of VEGF-A. nih.gov
Protein Phosphorylation: VEGF-A causes ROS-dependent tyrosine phosphorylation of key components of adherens junctions, such as VE-cadherin and beta-catenin. nih.gov
Rac1 Activation: The small GTPase Rac1 is required for the VEGF-induced increase in permeability and lies upstream of ROS production in this pathway. nih.gov
The regulation of vascular permeability by VEGF-A is crucial for various physiological processes, including wound healing and reproduction. frontiersin.orgoup.com However, dysregulation of VEGF-A-mediated permeability is a hallmark of many diseases, including cancer, where it contributes to edema and the formation of a tumor-permissive stroma. frontiersin.orgoup.com
Immunomodulatory Roles in Homeostasis
Vascular Endothelial Growth Factor-A (VEGF-A) exerts significant immunomodulatory effects that are crucial for maintaining homeostasis. nih.gov Its influence extends to the trafficking and function of various immune cells.
VEGF-A can act as a proinflammatory cytokine by increasing the expression of endothelial cell adhesion molecules and by functioning as a chemoattractant for monocytes. nih.gov This facilitates the recruitment of leukocytes to specific sites. nih.gov
In the context of alloimmunity, which is the immune response to non-self tissues from a member of the same species, VEGF-A plays a functional role in the trafficking of allogeneic leukocytes. nih.gov For instance, it has been shown to be involved in the movement of human T cells into skin allografts. nih.gov
Furthermore, VEGF-A can enhance the expression of chemokines by endothelial cells. In vitro studies have demonstrated that VEGF-A increases the expression of monocyte chemoattractant protein 1 (MCP-1) and IL-8. nih.gov In combination with interferon-gamma (IFN-γ), VEGF-A can synergistically induce the production of the potent T cell chemoattractant, IFN-inducible protein-10 (IP-10), by endothelial cells. nih.gov This highlights a mechanism by which VEGF-A can orchestrate the infiltration of immune cells into tissues.
The immunomodulatory properties of VEGF-A are also relevant in the tumor microenvironment. nih.gov VEGF-A can foster the proliferation of immunosuppressive cells and limit the recruitment of T-cells into tumors, thereby helping the tumor evade the host's immune response. nih.gov
The following table summarizes the immunomodulatory functions of VEGF-A in homeostasis:
| Immunomodulatory Function | Mechanism of Action | Cellular Target | Reference |
| Leukocyte Trafficking | Increases expression of endothelial cell adhesion molecules. | Endothelial Cells | nih.gov |
| Monocyte Chemoattraction | Acts as a direct chemoattractant. | Monocytes | nih.gov |
| T-Cell Trafficking | Enhances endothelial expression of chemokines like MCP-1, IL-8, and IP-10. | Endothelial Cells, T-Cells | nih.gov |
| Immunosuppression (in tumors) | Fosters proliferation of immunosuppressive cells and limits T-cell recruitment. | Immune Cells in Tumor Microenvironment | nih.gov |
Pathophysiological Contributions and Mechanisms of Vegf a
General Mechanisms of Pathological Angiogenesis
Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal regulator of both physiological and pathological angiogenesis, the formation of new blood vessels. While essential for processes like embryonic development and wound healing, its dysregulation is a hallmark of numerous diseases. Pathological angiogenesis driven by VEGF-A is characterized by the formation of abnormal, leaky, and disorganized blood vessels that contribute to disease progression. This process is initiated and sustained through several key mechanisms, including aberrant overexpression of VEGF-A, dysregulated receptor signaling, an imbalance of its various isoforms, and its potent ability to increase vascular permeability.
Aberrant VEGF-A Overexpression (e.g., in Hypoxic States)
A primary driver of pathological angiogenesis is the overexpression of VEGF-A, frequently triggered by hypoxia, or low oxygen levels, a common feature of rapidly growing tumors and ischemic tissues. nih.govnih.gov Inadequate oxygen supply initiates a cellular adaptive response primarily mediated by Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a transcription factor composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). ashpublications.org
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. ashpublications.org However, in hypoxic conditions, HIF-1α stabilizes, accumulates in the cell, and translocates to the nucleus. nih.govmdpi.com In the nucleus, it dimerizes with HIF-1β and binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter region of target genes, including the VEGF-A gene. nih.govashpublications.org This binding directly activates the transcription of VEGF-A, leading to a significant increase in its production and secretion by hypoxic cells. ashpublications.orgnih.gov This upregulation of VEGF-A is a critical compensatory mechanism aimed at restoring oxygen supply by promoting the growth of new blood vessels. nih.govnih.gov However, in chronic pathological states like cancer, this response becomes detrimental, fueling the growth and survival of abnormal tissue. karger.commdpi.com
Several growth factors and cytokines often present in the tumor microenvironment, such as epidermal growth factor (EGF), transforming growth factor-β (TGF-β), and platelet-derived growth factor (PDGF), can also upregulate VEGF-A production, further amplifying its pathological effects. karger.com
Dysregulated Receptor Signaling and Downstream Pathways
VEGF-A exerts its biological effects primarily by binding to and activating two receptor tyrosine kinases (RTKs) on the surface of endothelial cells: VEGF Receptor-1 (VEGFR-1 or Flt-1) and VEGF Receptor-2 (VEGFR-2 or KDR/Flk-1). cuso.chnih.gov While both receptors bind VEGF-A, VEGFR-2 is considered the main mediator of the potent pro-angiogenic and permeability-enhancing effects of VEGF-A. nih.govfrontiersin.org
The binding of a dimeric VEGF-A ligand to VEGFR-2 induces receptor dimerization, which in turn activates its intracellular tyrosine kinase domain. frontiersin.org This leads to the trans-autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. frontiersin.orgnih.gov These phosphorylated sites serve as docking platforms for various signaling proteins containing SH2 domains, initiating a cascade of intracellular signaling pathways that drive the key cellular responses in angiogenesis. nih.govnih.gov
Key downstream signaling pathways activated by VEGFR-2 include:
The Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - MAPK Pathway: Activation of PLCγ leads to the generation of second messengers that activate PKC and the subsequent Raf-MEK-ERK (MAPK) cascade. This pathway is crucial for stimulating endothelial cell proliferation and gene expression. frontiersin.orgnih.govresearchgate.net
The PI3K (Phosphatidylinositol 3-kinase)/Akt Pathway: This is a central pathway for promoting endothelial cell survival by inhibiting apoptosis. nih.govresearchgate.net It is also essential for migration and increasing vascular permeability. nih.gov VEGF-A-dependent activation of PI3K/Akt can be complex, sometimes requiring the involvement of other kinases like Src and Axl. nih.gov
The p38 MAPK Pathway: This pathway is also involved in regulating endothelial cell migration. frontiersin.orgnih.gov
The FAK (Focal Adhesion Kinase) Pathway: This pathway is associated with changes in cell adhesion and migration. researchgate.net
In pathological conditions, this signaling can become dysregulated. For instance, sustained high levels of VEGF-A can lead to the upregulation of its receptors, creating a positive feedback loop that intensifies the angiogenic response. researchgate.net Furthermore, aberrant activation of these downstream pathways, due to mutations or crosstalk with other signaling networks in diseased cells, can contribute to uncontrolled and structurally abnormal vessel growth. nih.gov
Imbalance of Pro- and Anti-Angiogenic VEGF-A Isoforms
The biological activity of VEGF-A is further complicated by the existence of multiple isoforms generated through alternative splicing of the VEGF-A pre-mRNA. ajmb.orgmdpi.com This process primarily involves exons 6, 7, and 8, giving rise to two main families of isoforms with opposing functions: the pro-angiogenic VEGFxxx family and the anti-angiogenic VEGFxxxb family. nih.govbiologists.com The switch between these families is determined by the selection of an alternative splice site in the terminal exon (exon 8). ajmb.orgnih.gov
Pro-angiogenic Isoforms (e.g., VEGF-A₁₆₅a): These result from proximal splice site selection (PSS) in exon 8. VEGF-A₁₆₅a is the most abundant and well-characterized pro-angiogenic isoform. It strongly promotes endothelial cell proliferation, migration, and survival, driving robust angiogenesis. nih.govnih.gov
Anti-angiogenic Isoforms (e.g., VEGF-A₁₆₅b): These are generated by distal splice site selection (DSS) in exon 8. biologists.comnih.gov VEGF-A₁₆₅b was the first identified member of this family and acts as a partial agonist or antagonist at VEGFR-2. nih.gov While it can bind to the receptor, it fails to elicit a strong downstream signal, resulting in reduced or inhibited angiogenesis. nih.govnih.gov
In healthy tissues, a tightly regulated balance between these pro- and anti-angiogenic isoforms is maintained. ajmb.org However, in many diseases, this balance is disrupted. A "molecular switch" towards the overexpression of pro-angiogenic isoforms like VEGF-A₁₆₅a is a common feature in cancer and proliferative retinopathies. mdpi.comnih.gov This shift is often regulated by specific splicing factors. For example, the splicing factor SRSF1 (Serine/Arginine-rich Splicing Factor 1) promotes the production of pro-angiogenic isoforms, while SRp55 has been shown to favor the anti-angiogenic variants. biologists.comnih.gov Growth factors can also influence this splicing decision; for instance, IGF-1 and TNFα can increase the ratio of pro-angiogenic isoforms, whereas TGFβ1 can favor the production of anti-angiogenic VEGF-A₁₆₅b. biologists.com
| Isoform Family | Splicing Mechanism | Key Example | Primary Function | Role in Pathology |
| VEGFxxx (a-family) | Proximal Splice Site (PSS) selection in exon 8 | VEGF-A₁₆₅a | Pro-angiogenic; stimulates EC proliferation, migration, survival. | Upregulated in cancer and other diseases, driving pathological angiogenesis. |
| VEGFxxxb (b-family) | Distal Splice Site (DSS) selection in exon 8 | VEGF-A₁₆₅b | Anti-angiogenic; inhibits endothelial cell proliferation and vessel growth. | Downregulated in many angiogenic diseases, removing a natural brake on vessel growth. |
Table 1. Comparison of Pro- and Anti-Angiogenic VEGF-A Isoform Families.
Contribution to Vascular Permeability and Edema
A defining characteristic of VEGF-A, which led to its initial discovery as Vascular Permeability Factor (VPF), is its potent ability to increase the permeability of blood vessels. nih.govfrontiersin.orgyoutube.com This action is critical in pathological conditions, leading to edema (swelling due to excess fluid) and facilitating the extravasation of plasma proteins, which creates a provisional matrix for migrating endothelial and tumor cells. nih.govfrontiersin.org
VEGF-A induces vascular permeability primarily by disrupting the integrity of endothelial cell-cell junctions, particularly the adherens junctions. nih.gov The key molecular target in this process is VE-cadherin, a transmembrane protein that is essential for maintaining the tight adhesion between adjacent endothelial cells. nih.gov
The mechanism involves the following steps:
VEGF-A binds to VEGFR-2, which can form a complex with VE-cadherin at the cell junction. nih.govpnas.org
This binding leads to the activation of Src family kinases. nih.govnih.gov
Activated Src phosphorylates tyrosine residues on the cytoplasmic tail of VE-cadherin. nih.gov
This phosphorylation weakens the adhesive function of VE-cadherin, leading to the destabilization of adherens junctions and the formation of intercellular gaps. nih.govahajournals.org
This "loosening" of cell-cell contacts allows fluid and macromolecules to leak from the blood vessels into the surrounding tissue. nih.govfrontiersin.org In diseases like cancer and ischemic stroke, this VEGF-A-induced edema can be a major source of clinical complications. nih.govahajournals.org The extravasated fibrinogen from the plasma clots to form a fibrin (B1330869) gel in the tissue, which not only contributes to edema but also serves as a scaffold that supports the ingrowth of new blood vessels and inflammatory cells, further perpetuating the pathological process. frontiersin.org
Involvement in Specific Disease Models (Mechanistic Focus)
Cancer Pathogenesis
VEGF-A is a central player in cancer progression, contributing not just to tumor growth but also to invasion and metastasis. nih.govnih.gov Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as the "angiogenic switch." nih.gov VEGF-A is the predominant regulator of this process. researchgate.net
Tumor Angiogenesis: Solid tumors frequently contain hypoxic regions due to their rapid and disorganized growth, which outstrips their existing blood supply. mdpi.com This hypoxia is a powerful stimulus for cancer cells to produce and secrete high levels of VEGF-A via the HIF-1α pathway. mdpi.comnih.gov The secreted VEGF-A then acts in a paracrine manner on nearby endothelial cells, stimulating them to proliferate, migrate, and form new blood vessels that infiltrate the tumor mass. researchgate.netnumberanalytics.com These tumor vessels are characteristically abnormal—they are tortuous, dilated, and leaky, which contributes to high interstitial fluid pressure within the tumor. cuso.ch This aberrant vasculature provides the tumor with essential oxygen and nutrients, enabling its expansion. numberanalytics.com
Shaping the Tumor Microenvironment (TME): VEGF-A's role extends beyond simply building blood vessels. It actively shapes the tumor microenvironment (TME) to be more conducive to tumor growth and immune evasion. numberanalytics.comnih.gov
Immune Suppression: VEGF-A can inhibit the maturation of dendritic cells, which are crucial for initiating an anti-tumor immune response. karger.com It also promotes the recruitment of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME. numberanalytics.commdpi.com
Vascular Permeability: The leaky vasculature created by VEGF-A allows tumor cells easier access to the circulation, a critical step in metastasis. nih.gov It also facilitates the deposition of a fibrin matrix that supports tumor cell survival and invasion. frontiersin.org
Metastasis: Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related death and is significantly influenced by VEGF-A. nih.govresearchgate.net
Intravasation: By promoting the growth of a dense, leaky vascular network, VEGF-A provides an exit route for tumor cells to enter the bloodstream. numberanalytics.com
Epithelial-Mesenchymal Transition (EMT): Some studies suggest VEGF-A can promote EMT, a process where cancer cells lose their epithelial characteristics and gain mesenchymal traits, making them more migratory and invasive. numberanalytics.com
Pre-Metastatic Niche Formation: VEGF-A can travel to distant organs and help form "pre-metastatic niches." It does this by increasing vascular permeability and recruiting bone marrow-derived cells, creating a microenvironment that is receptive to the arrival and growth of circulating tumor cells. numberanalytics.com
Autocrine Signaling: In addition to acting on endothelial cells, some cancer cells express VEGF receptors themselves. In these cases, VEGF-A can act in an autocrine loop, directly promoting tumor cell survival and proliferation by upregulating anti-apoptotic proteins like Bcl-2. karger.comnih.gov
| Mechanism | Role of VEGF-A in Cancer Pathogenesis |
| Tumor Angiogenesis | Stimulates the formation of new, abnormal blood vessels to supply tumors with nutrients and oxygen, driven primarily by hypoxia. nih.govnumberanalytics.com |
| Immune Evasion | Inhibits dendritic cell maturation and recruits immunosuppressive cells (e.g., Tregs, MDSCs) to the tumor microenvironment. karger.comnumberanalytics.com |
| Metastasis | Promotes intravasation through leaky vessels, contributes to EMT, and helps establish pre-metastatic niches in distant organs. nih.govnumberanalytics.com |
| Autocrine Survival | Can directly stimulate cancer cell survival and proliferation in tumors that express VEGF receptors. karger.com |
Table 2. Key Mechanistic Roles of VEGF-A in Cancer.
Ocular Neovascular Diseases (e.g., Diabetic Retinopathy, Age-Related Macular Degeneration)
VEGF-A is a key pathogenic factor in several ocular diseases characterized by abnormal blood vessel growth (neovascularization) and increased vascular permeability. mdpi.comnih.gov
In Diabetic Retinopathy (DR) , a common complication of diabetes, chronic high blood sugar levels lead to retinal ischemia. mdpi.comutrgv.edu This lack of oxygen triggers the upregulation of VEGF-A, which in turn drives the development of proliferative diabetic retinopathy (PDR). mdpi.comutrgv.edu The new blood vessels formed are fragile and prone to leakage, leading to vitreous hemorrhage and potential retinal detachment. utrgv.edu VEGF-A also contributes to diabetic macular edema (DME), a major cause of vision loss in diabetic patients, by increasing the permeability of retinal blood vessels. nih.govresearchgate.net
In the wet form of Age-Related Macular Degeneration (AMD) , VEGF-A is a critical mediator of choroidal neovascularization (CNV). mdpi.comresearchgate.net This is the growth of abnormal blood vessels from the choroid underneath the retina. youtube.com These vessels can leak fluid and blood, leading to damage of the macula and severe central vision loss. mdpi.com While VEGF-A is not implicated in the dry form of AMD, it is the primary target for treating the more aggressive wet form. researchgate.net
Chronic Inflammatory Conditions
VEGF-A is increasingly recognized for its role in chronic inflammatory diseases. mdpi.com It can be produced by various inflammatory cells, including macrophages and T cells, and contributes to the inflammatory process in several ways. mdpi.comnih.gov
The pro-inflammatory functions of VEGF-A include:
Recruitment of Inflammatory Cells: VEGF-A can promote the migration of immune cells to sites of inflammation by increasing vascular permeability and upregulating adhesion molecules on endothelial cells. nih.govaacrjournals.org
Enhanced Inflammatory Response: By promoting angiogenesis in chronically inflamed tissues, VEGF-A can exacerbate the inflammatory process by increasing the blood supply and facilitating the delivery of inflammatory mediators. aacrjournals.org
Modulation of Immune Cell Function: As seen in the tumor microenvironment, VEGF-A can influence the function of immune cells in chronic inflammatory conditions.
Elevated levels of VEGF-A have been observed in conditions such as rheumatoid arthritis and inflammatory skin diseases. mdpi.comaacrjournals.orgoncotarget.com In experimental models of arthritis, blocking VEGF-A has been shown to reduce the severity of the disease. aacrjournals.org
Neurological and Neurodegenerative Disorders (e.g., Epileptogenesis, Parkinson's Disease)
The role of VEGF-A in the central nervous system is complex, with both neuroprotective and pathological effects depending on the context. jci.orgnih.gov
In Epileptogenesis , the process by which a normal brain develops epilepsy, VEGF-A appears to have a dual role. frontiersin.org Following a seizure-inducing event, VEGF-A is upregulated and can promote both angiogenesis and neurogenesis. frontiersin.orgoup.com While the formation of new blood vessels might contribute to the development of an epileptic focus, the neurogenic effects could be part of a repair mechanism. frontiersin.org Some studies suggest that VEGF-A can have a neuroprotective effect in epilepsy by protecting hippocampal neurons from damage. jci.orgnih.gov
In Parkinson's Disease (PD) , a neurodegenerative disorder characterized by the loss of dopaminergic neurons, the role of VEGF-A is not fully resolved, with conflicting reports on its expression levels in the brains of PD patients. nih.gov Some studies suggest that VEGF-A may have a neuroprotective role, and its continuous production in animal models of PD has shown some beneficial effects. jci.orgnih.gov Conversely, other research has linked L-dopa-induced dyskinesia, a common side effect of Parkinson's treatment, to an upregulation of VEGF-A and associated angiogenesis in the basal ganglia. oup.com
Renal and Cardiovascular Conditions (e.g., Preeclampsia, Hypertension)
Vascular Endothelial Growth Factor A (VEGF-A) is a critical signaling protein for the maintenance of vascular homeostasis and integrity, particularly within the highly vascularized renal and cardiovascular systems. bas.bg Dysregulation of VEGF-A signaling is a key contributor to the pathophysiology of several conditions, most notably preeclampsia and hypertension. bas.bg
In the kidney, VEGF-A is predominantly expressed by glomerular podocytes and is essential for the health and function of the glomerular filtration barrier, including the maintenance of endothelial fenestrations. researchgate.netyoutube.com In the cardiovascular system, it plays a role in angiogenesis, vascular permeability, and the modulation of vascular tone. frontiersin.orgnih.gov
Preeclampsia: Preeclampsia, a hypertensive disorder of pregnancy, is strongly associated with an imbalance of circulating angiogenic factors. ahajournals.orgnih.gov The pathophysiology is characterized by widespread maternal endothelial dysfunction, believed to stem from factors released by an ischemic placenta. ahajournals.org A central mechanism involves the overproduction of a soluble VEGF receptor, sFlt-1 (soluble fms-like tyrosine kinase-1), by the placenta. youtube.comahajournals.org
sFlt-1 acts as a potent antagonist by binding to and sequestering circulating pro-angiogenic factors, including VEGF-A and Placental Growth Factor (PlGF), thereby reducing their bioavailability. nih.govnih.gov This leads to a state of systemic endothelial dysfunction. While total VEGF-A levels may be elevated in preeclamptic patients, the level of free, biologically active VEGF-A is significantly decreased. nih.govnih.gov The reduction in free VEGF-A impairs endothelial cell function and survival, contributing to the clinical manifestations of preeclampsia. nih.govyoutube.com
The consequences of reduced VEGF-A activity on the maternal endothelium include:
Hypertension: Reduced VEGF-A signaling contributes to decreased production of vasodilators like nitric oxide and prostacyclin, leading to vasoconstriction and elevated blood pressure. ahajournals.orgyoutube.com
Proteinuria: The glomerular endothelium is particularly sensitive to VEGF-A levels. A deficiency in VEGF-A signaling leads to the loss of endothelial fenestrations and damage to the glomerular barrier (a lesion known as glomerular endotheliosis), resulting in the leakage of protein into the urine. youtube.comyoutube.com
Another anti-angiogenic factor, soluble endoglin (sEng), is also elevated in preeclampsia and is thought to exacerbate the vascular damage mediated by sFlt-1. youtube.comahajournals.org Studies in animal models have shown that administering sFlt-1 can induce a preeclampsia-like syndrome with hypertension and proteinuria, reinforcing its causal role in the disease. youtube.comahajournals.org
Table 1: Research Findings on Angiogenic Factors in Preeclampsia
| Parameter | Finding in Preeclampsia Patients | Mechanism/Consequence | Reference |
|---|---|---|---|
| Free VEGF-A | Significantly decreased in maternal serum. | Sequestration by elevated sFlt-1, leading to reduced endothelial signaling. | nih.gov |
| Total VEGF-A | Significantly increased in maternal serum. | Reflects high levels of VEGF-A bound to sFlt-1. | nih.gov |
| sFlt-1 | Significantly increased in maternal serum. | Acts as a VEGF-A and PlGF antagonist, causing systemic endothelial dysfunction. | ahajournals.orgnih.gov |
| Placental Growth Factor (PlGF) | Significantly decreased in maternal serum. | Also sequestered by sFlt-1, contributing to the overall anti-angiogenic state. | nih.govahajournals.org |
| Renal Glomeruli | Glomerular endotheliosis (swollen endothelial cells, loss of fenestrations). | Result of impaired local VEGF-A signaling essential for glomerular health. | youtube.com |
Hypertension: VEGF-A contributes to the regulation of vascular tone and blood pressure. It stimulates the production of nitric oxide, a potent vasodilator, in endothelial cells. nih.govyoutube.com Alterations in VEGF-A levels or signaling can disrupt this balance. While essential for vascular health, excessive VEGF-A can lead to increased vascular permeability. Conversely, a reduction in VEGF-A bioavailability, as seen in preeclampsia or with the use of anti-VEGF therapies, is associated with the development of hypertension. bas.bgyoutube.com In chronic kidney disease, which is often associated with hypertension, impaired VEGF-A signaling contributes to microvascular rarefaction (a reduction in the density of small blood vessels), which can be attenuated by targeted VEGF therapy in experimental models. ahajournals.org
Viral Infections (e.g., SARS-CoV-2) and Endothelial Dysfunction
VEGF-A plays a complex role in the host response to viral infections, often contributing to the associated pathology through its effects on vascular permeability and inflammation. bohrium.comnih.gov Endothelial dysfunction is a common feature of severe viral illnesses, and VEGF-A is a key mediator of this process. nih.govyoutube.com
SARS-CoV-2: Infection with SARS-CoV-2, the virus responsible for COVID-19, can lead to severe respiratory distress and multi-organ dysfunction, which are closely linked to profound endothelial injury and activation. nih.govnih.gov Elevated levels of VEGF-A are a significant feature in patients with severe COVID-19 and are correlated with poor outcomes. nih.govresearchgate.net
The primary mechanisms by which VEGF-A contributes to COVID-19 pathophysiology include:
Increased Vascular Permeability: High levels of VEGF-A disrupt endothelial cell junctions, leading to increased vascular leakage. nih.govnih.gov In the lungs, this results in pulmonary edema and contributes to the development of Acute Respiratory Distress Syndrome (ARDS), a major cause of mortality in COVID-19 patients. nih.govmdpi.com
Inflammation and Cytokine Storm: VEGF-A can exacerbate the hyperinflammatory response seen in severe COVID-19 by promoting the recruitment of immune cells and stimulating the production of pro-inflammatory cytokines. nih.gov This contributes to the "cytokine storm," a runaway inflammatory reaction that drives tissue damage. nih.govmdpi.com
Hypoxia-Induced Upregulation: Severe COVID-19 is often characterized by hypoxia (low oxygen levels) resulting from lung damage. nih.gov Hypoxia is a potent stimulus for VEGF-A production through the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), creating a vicious cycle where viral-induced lung damage and hypoxia drive further VEGF-A expression, which in turn worsens lung injury. nih.govnih.gov
Coagulopathy: VEGF-A is implicated in the regulation of coagulation pathways. Elevated levels can promote a hypercoagulable state by increasing the expression of tissue factor and the release of von Willebrand factor from endothelial cells, contributing to the microvascular thrombosis observed in severe cases. nih.gov
Endothelial Dysfunction: The SARS-CoV-2 spike protein can interact with Neuropilin-1 (NRP-1), a co-receptor for VEGF-A, potentially disrupting normal VEGF-A signaling and contributing to endothelial dysfunction. bohrium.commdpi.comresearchgate.net
Other Viral Infections: The role of VEGF-A in promoting vascular permeability and disease severity is not unique to SARS-CoV-2. Elevated VEGF levels have also been implicated in the pathogenesis of other viral diseases, including:
Hantavirus: Infections can cause a severe pulmonary syndrome characterized by increased vascular permeability and edema, which has been linked to high levels of VEGF-A. nih.gov
Influenza and Respiratory Syncytial Virus (RSV): Increased VEGF levels have been reported in patients and are associated with disease severity. mdpi.com
Dengue Virus: This virus, which can cause hemorrhagic fever, is also associated with increased VEGF-A and vascular leakage. nih.gov
Epstein-Barr Virus (EBV) and Human T-cell Lymphotropic Virus (HTLV-1): The VEGF-A/NRP-1 axis has been implicated in the pathogenesis of infections caused by these viruses. nih.govfrontiersin.org
Table 2: Pathophysiological Roles of VEGF-A in Severe COVID-19
| Pathophysiological Effect | VEGF-A Mediated Mechanism | Reference |
|---|---|---|
| Pulmonary Edema / ARDS | Increases vascular permeability by disrupting endothelial cell junctions, causing fluid leakage into the alveoli. | nih.govnih.gov |
| Hyperinflammation (Cytokine Storm) | Promotes recruitment of immune cells and stimulates production of pro-inflammatory cytokines. | nih.gov |
| Endothelial Dysfunction | Upregulated in response to hypoxia and inflammation; interaction with the NRP-1 co-receptor may be disrupted by the virus. | bohrium.comnih.govmdpi.com |
| Microvascular Thrombosis | Contributes to a hypercoagulable state by increasing tissue factor expression and von Willebrand factor release. | nih.gov |
| Vicious Cycle of Lung Injury | Hypoxia from lung damage stimulates more VEGF-A production via HIF-1α, which in turn exacerbates vascular leakage and inflammation. | nih.govmdpi.comnih.gov |
Advanced Methodologies and Research Techniques for Vegf a Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to study the direct effects of VEGF-A on endothelial cells and their interactions with other cell types. These assays are fundamental for mechanistic studies, screening of potential therapeutic agents, and understanding the specific cellular processes regulated by VEGF-A.
Endothelial Cell Proliferation, Migration, and Tube Formation Assays
A hallmark of VEGF-A function is its potent stimulation of endothelial cell proliferation, migration, and organization into three-dimensional networks, which are critical steps in angiogenesis. bpsbioscience.com
Proliferation Assays: These assays quantify the mitogenic effect of VEGF-A on endothelial cells. A common method involves seeding endothelial cells and stimulating them with varying concentrations of VEGF-A. researchgate.net Cell proliferation can be measured using techniques like methyl-[³H]thymidine incorporation, which assesses DNA synthesis, or colorimetric assays such as the WST-1 assay. researchgate.netnih.gov Studies have shown that VEGF-A significantly promotes the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in a dose-dependent manner. oncotarget.com
Migration Assays: The directed movement, or chemotaxis, of endothelial cells toward a VEGF-A gradient is a crucial early event in angiogenesis. nih.gov The most common methods to study this are the Boyden chamber (or transwell) assay and the wound healing (or scratch) assay. nih.govspringernature.comahajournals.org In the transwell assay, endothelial cells are placed in an upper chamber and migrate through a porous membrane toward a lower chamber containing VEGF-A as a chemoattractant. nih.govspringernature.comregmednet.com The number of migrated cells is then quantified. nih.gov The wound healing assay involves creating a "scratch" in a confluent monolayer of endothelial cells and monitoring the rate at which cells migrate to close the gap in the presence of VEGF-A. oncotarget.comahajournals.org
Tube Formation Assays: This widely used assay models the later stages of angiogenesis, where endothelial cells differentiate and organize to form capillary-like structures. promocell.comspringernature.com Endothelial cells are plated on a basement membrane-like substrate, most commonly Matrigel®, and treated with VEGF-A. promocell.comnih.gov Within hours, the cells align and form an interconnected network of tubes. springernature.comresearchgate.net The extent of tube formation can be quantified by measuring parameters like the number of nodes, tube length, and mesh area. nih.govresearchgate.net These assays are instrumental in screening for pro-angiogenic or anti-angiogenic compounds that modulate VEGF-A activity. nih.govthermofisher.com For instance, studies have demonstrated that VEGF can induce rapid formation of tubular structures, an effect that can be modulated by other growth factors or inhibitors. nih.gov
| Assay Type | Principle | Typical Readout | VEGF-A Mediated Effect | Common Cell Type |
|---|---|---|---|---|
| Proliferation Assay | Measures the increase in cell number (mitogenesis) in response to a stimulus. | DNA synthesis (e.g., ³H-thymidine uptake) or metabolic activity (e.g., MTT/WST-1 assay). | Increases endothelial cell proliferation. oncotarget.com | HUVEC, HMVEC |
| Migration (Transwell) Assay | Quantifies directional cell movement through a porous membrane towards a chemoattractant. nih.gov | Number of cells migrated to the lower side of the membrane. springernature.com | Acts as a potent chemoattractant for endothelial cells. tandfonline.comresearchgate.net | HUVEC, HMVEC |
| Tube Formation Assay | Assesses the ability of endothelial cells to form three-dimensional, capillary-like networks on a gel matrix. promocell.com | Number of branches, total tube length, number of loops/meshes. researchgate.net | Promotes the organization of endothelial cells into tubular structures. oncotarget.comnih.gov | HUVEC, HMVEC |
Vascular Permeability Assays
VEGF-A was originally discovered as Vascular Permeability Factor (VPF) due to its ability to increase the permeability of blood vessels. youtube.com In vitro vascular permeability assays are designed to measure this effect on an endothelial cell monolayer. merckmillipore.com In a typical setup, endothelial cells are grown to confluence on a porous membrane in a transwell insert, forming a barrier that mimics the vessel wall. merckmillipore.comnih.gov A high-molecular-weight fluorescein (B123965) isothiocyanate (FITC)-dextran is added to the upper chamber, and the amount of fluorescence that passes through the monolayer into the lower chamber is measured. merckmillipore.comnih.gov Treatment with VEGF-A disrupts the integrity of the endothelial barrier, leading to an increase in the passage of FITC-dextran, which can be quantified spectrophotometrically. nih.govahajournals.org This system is valuable for studying the signaling pathways involved in VEGF-A-induced permeability and for testing agents that might block this effect. nih.govahajournals.org
Cellular Co-culture Models (e.g., Endothelial-Neural Progenitor Interactions)
To better recapitulate the complex cellular interactions within tissues, researchers use co-culture models. These systems involve growing endothelial cells with other cell types to study their reciprocal signaling. A notable example is the co-culture of endothelial cells with neural progenitor cells (NPCs). nih.govpnas.org Such models have revealed that NPCs can modulate endothelial cell behavior and promote angiogenesis, in part through the production of VEGF-A. nih.gov For instance, treating NPCs with certain factors can increase their secretion of VEGF, which in turn enhances tube formation by co-cultured brain endothelial cells. nih.gov These models are critical for understanding how the tissue microenvironment and intercellular communication contribute to the regulation of angiogenesis by VEGF-A. pnas.orgnih.gov
Biochemical Analyses (e.g., Western Blot for Receptor Phosphorylation, ELISA for VEGF-A quantification)
Biochemical analyses are essential for quantifying VEGF-A levels and dissecting the intracellular signaling cascades it initiates.
ELISA (Enzyme-Linked Immunosorbent Assay): The sandwich ELISA is the gold standard for quantifying VEGF-A protein levels in various biological samples, including cell culture supernatants, serum, and plasma. thermofisher.comassaygenie.combiosensis.com This immunoassay uses a matched pair of antibodies—a capture antibody coated on a microplate and a detection antibody—to specifically bind to VEGF-A. thermofisher.combiosensis.com The signal generated is directly proportional to the concentration of VEGF-A in the sample, allowing for precise quantification against a standard curve. assaygenie.comelkbiotech.com ELISA kits are commercially available with high sensitivity and specificity for human VEGF-A. thermofisher.com
Western Blot for Receptor Phosphorylation: VEGF-A exerts its effects by binding to and activating its receptor tyrosine kinases, primarily VEGFR-2. bpsbioscience.com Ligand binding induces receptor dimerization and autophosphorylation on specific tyrosine residues, which triggers downstream signaling. nih.govcellsignal.com Western blotting is a key technique used to detect this activation. nih.gov Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with phospho-specific antibodies that recognize only the phosphorylated, active form of VEGFR-2. nih.govnih.govresearchgate.net By comparing the signal from the phospho-VEGFR-2 antibody to an antibody for total VEGFR-2, researchers can determine the extent of receptor activation in response to VEGF-A stimulation. nih.govresearchgate.net
Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid)
Understanding the full scope of VEGF-A signaling requires identifying the proteins that interact with it and its receptors. Protein-protein interaction studies are employed for this purpose.
Yeast Two-Hybrid (Y2H) System: The Y2H system is a powerful molecular biology technique for discovering protein-protein interactions in vivo. It can be used to screen a library of proteins for potential binding partners to a "bait" protein, such as the intracellular domain of VEGFR-2. The system relies on the transcriptional activation of a reporter gene in yeast, which only occurs if the "bait" and "prey" proteins interact, bringing the separated domains of a transcription factor together. This approach can identify novel adaptor proteins and signaling molecules that are recruited to the activated VEGF receptor complex.
Other Interaction Assays: Co-immunoprecipitation (Co-IP) followed by mass spectrometry is another common method to identify proteins that associate with VEGFR-2 upon VEGF-A stimulation. Additionally, in vitro binding assays, such as ELISA-based formats, can be used to screen for inhibitors that block the interaction between VEGF-A and its receptors. bpsbioscience.com
In Vivo Experimental Models
While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for validating these findings in a complex, physiological setting. bmrat.org These models allow for the study of angiogenesis within a living organism, incorporating the influence of blood flow, multiple cell types, and the extracellular matrix.
Common in vivo models to study VEGF-A-driven angiogenesis include:
Corneal Micropocket Assay: This assay involves implanting a pellet containing VEGF-A into a surgically created pocket in the normally avascular cornea of a rodent. The growth of new blood vessels from the limbus toward the pellet is monitored over time, providing a quantitative measure of the angiogenic response. wikipedia.org
Chick Chorioallantoic Membrane (CAM) Assay: The CAM of a developing chicken embryo is a densely vascularized membrane that is well-suited for studying angiogenesis. Test substances like VEGF-A or its inhibitors are applied to the CAM, and the resulting stimulation or inhibition of blood vessel growth is observed and quantified. wikipedia.org
Matrigel Plug Assay: In this model, liquid Matrigel mixed with VEGF-A and/or other test compounds is injected subcutaneously into a mouse. nih.gov The Matrigel solidifies into a "plug," and host cells, including endothelial cells, invade the plug and form new blood vessels in response to the angiogenic stimulus. The plug can be excised after a period, and the extent of vascularization can be quantified by measuring hemoglobin content or through histological analysis. nih.gov
Wound Healing Models: In these models, a wound is created (e.g., a skin punch biopsy in a diabetic mouse), and the effect of topically applied VEGF-A on wound closure and neovascularization is assessed. mdpi.com Gene expression analysis of the healing tissue can also provide insights into the pathways activated by VEGF-A. aacrjournals.org
| Model | Organism | Principle | Key Advantages | Reference Finding |
|---|---|---|---|---|
| Corneal Micropocket Assay | Rodent (e.g., mouse, rat) | Implantation of a VEGF-A-containing pellet into the avascular cornea to induce and quantify vessel growth. | Avascular nature of the cornea provides a clear background for observing neovascularization. | Used to show that proteases like ADAMTS1 and ADAMTS8 can inhibit VEGF-induced angiogenesis. wikipedia.org |
| Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | Application of VEGF-A or inhibitors onto the highly vascularized CAM to observe effects on vessel formation. | Rapid, cost-effective, and allows for easy visualization of the vascular network. | Demonstrated the inhibitory effect of certain enzymes on VEGF-induced angiogenesis. wikipedia.org |
| Matrigel Plug Assay | Mouse | Subcutaneous injection of Matrigel containing VEGF-A, which solidifies and is invaded by host endothelial cells forming new vessels. nih.gov | Allows for easy quantification of angiogenesis (e.g., hemoglobin content) and histological analysis. | Used to show synergistic angiogenic effects between VEGF and other growth factors like bFGF. nih.gov |
| Wound Healing Model | Mouse (often diabetic models) | Topical application of VEGF-A to a wound to assess its effect on wound closure and neovascularization. mdpi.com | Provides a physiologically relevant context for therapeutic angiogenesis. | Combination of VEGF-A and FGF1 mRNAs promoted faster wound closure and neovascularization. mdpi.com |
Omics and High-Throughput Approaches
The advent of "omics" and other high-throughput technologies has revolutionized the study of VEGF-A by enabling a global and unbiased analysis of the molecular changes associated with its signaling pathways. These approaches allow for the simultaneous measurement of thousands of genes, proteins, and their modifications, providing a systems-level understanding of VEGF-A's function.
Gene expression profiling techniques are used to comprehensively analyze the transcriptional responses induced by VEGF-A. These methods reveal which genes are turned on or off in response to VEGF-A stimulation, providing insights into the downstream cellular processes it regulates.
RNA-sequencing (RNA-seq): RNA-seq is a powerful, high-throughput sequencing method that provides a comprehensive snapshot of the entire transcriptome (the complete set of RNA transcripts) in a cell or tissue at a given moment. In VEGF-A research, RNA-seq can be used to:
Identify novel genes and pathways regulated by VEGF-A in different cell types, such as endothelial cells.
Compare the global gene expression changes in response to different VEGF-A isoforms.
Analyze the transcriptomic landscape of tissues from genetically engineered mouse models (e.g., VEGF-A knockout or transgenic mice) to understand the systemic effects of altered VEGF-A signaling.
Discover alternative splicing events, which is particularly relevant for VEGF-A as it exists in multiple isoforms generated by this process.
Quantitative Polymerase Chain Reaction (qPCR): While RNA-seq provides a broad, discovery-oriented view, qPCR (also known as real-time PCR) is used to accurately quantify the expression levels of a specific, targeted set of genes. It is a highly sensitive and specific method often used to:
Validate the findings from high-throughput screens like RNA-seq.
Measure the expression of VEGF-A and its receptors (VEGFR1, VEGFR2) in various experimental conditions.
Assess the expression of known downstream target genes of VEGF-A signaling, such as those involved in cell proliferation (e.g., cyclins), migration, and survival (e.g., Bcl-2).
For example, a typical experiment might involve treating endothelial cells with VEGF-A and then using qPCR to measure the change in mRNA levels of genes known to be involved in angiogenesis. This can help to dissect the specific signaling pathways activated by VEGF-A.
While gene expression data is informative, the ultimate functional units in a cell are proteins. Proteomics is the large-scale study of proteins, and a key area of focus is the analysis of post-translational modifications (PTMs). PTMs are chemical modifications to a protein after its synthesis, and they are critical for regulating protein activity, localization, and stability. researchgate.net VEGF-A signaling is heavily dependent on PTMs, particularly phosphorylation.
Mass Spectrometry (MS): Mass spectrometry is the central technology for modern proteomics and PTM analysis. researchgate.netsdu.dk It is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of peptides (and thus proteins) and their modifications.
In the context of VEGF-A research, MS-based proteomics is used to:
Identify Phosphorylation Events: When VEGF-A binds to its receptor, VEGFR2, it triggers a cascade of phosphorylation events on the receptor itself and on downstream signaling proteins. MS can identify the exact amino acid residues (tyrosine, serine, or threonine) that are phosphorylated, which is crucial for understanding how the signal is propagated.
Quantify Changes in PTMs: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with MS to quantify how VEGF-A stimulation changes the levels of specific PTMs across the entire proteome. nih.gov For example, a SILAC experiment could compare the phosphoproteome of endothelial cells before and after VEGF-A treatment, revealing all the proteins that become more or less phosphorylated.
Discover Novel PTMs: Beyond phosphorylation, MS can identify other PTMs that regulate VEGF-A signaling, such as ubiquitination, acetylation, methylation, and S-nitrosylation. nih.govnih.gov For instance, studies have used MS to identify hundreds of proteins that undergo S-nitrosylation (a nitric oxide-mediated modification) in response to VEGF-A, linking VEGF-A signaling to nitric oxide pathways. nih.gov
Below is a table summarizing the use of proteomics to study VEGF-A-responsive post-translational modifications.
| PTM Type | Analytical Technique | Key Findings in VEGF-A Research |
| Phosphorylation | Mass Spectrometry (Phosphoproteomics) | Identification of specific tyrosine phosphorylation sites on VEGFR2 that are essential for activating downstream signaling pathways (e.g., PLCγ, PI3K/Akt, MAPK). |
| S-Nitrosylation | Biotin Switch Technique (BST) combined with SILAC and Mass Spectrometry | Identification of hundreds of endothelial proteins that are S-nitrosylated in response to VEGF-A, implicating this modification as a critical mechanism in angiogenesis. nih.gov |
| Ubiquitination | Mass Spectrometry (Ubiquitinomics) | Discovery that ubiquitination of VEGFR2 regulates its internalization and degradation, thereby controlling the duration and intensity of VEGF-A signaling. |
| Glycosylation | Mass Spectrometry (Glycoproteomics) | Characterization of N-glycosylation patterns on the extracellular domain of VEGFR2, which are important for proper receptor folding and ligand binding. nih.gov |
These omics and high-throughput approaches provide a wealth of data, allowing researchers to build comprehensive models of the complex molecular networks governed by VEGF-A.
Computational and Bioinformatics Approaches (e.g., In Silico Analysis of Regulatory Elements)
The complexity of Vascular Endothelial Growth Factor A (VEGF-A) regulation and its central role in angiogenesis have spurred the development and application of sophisticated computational and bioinformatics methodologies. These approaches enable researchers to analyze vast datasets, predict molecular interactions, and model complex biological systems, offering profound insights into the transcriptional and post-transcriptional control of VEGF-A.
In silico analysis has been instrumental in dissecting the regulatory landscape of the VEGFA gene. The human VEGFA gene is located on chromosome 6p21.1 and comprises eight exons and seven introns. oup.com Its promoter region is a key hub for transcriptional regulation. Computational tools are frequently employed to scan these regulatory regions for potential transcription factor binding sites (TFBSs). For instance, software like Genomatix MatInspector has been used to analyze the VEGF promoter, identifying potential binding sites for transcription factors such as WT1, SP1, and EGR-1. nih.gov Such analyses have revealed that the VEGF promoter is TATA-less and GC-rich, containing multiple potential binding sites for zinc-finger transcription factors. nih.gov
Furthermore, bioinformatics approaches have been crucial in identifying novel regulatory elements beyond the proximal promoter. By integrating data from various high-throughput techniques, researchers have identified putative enhancer regions for the VEGFA gene. One study identified six potential VEGFA enhancers (named VEGFA-E1 to VEGFA-E6) in human umbilical vein endothelial cells (HUVECs) by looking for genomic loci with characteristic features of enhancers, such as the presence of specific histone modifications (H3K27ac and H3K4me1), expression of enhancer RNAs (eRNAs), and physical interaction with the VEGFA promoter as determined by chromosome conformation capture (Hi-C) data. tandfonline.com
The regulation of VEGF-A is also subject to post-transcriptional control by non-coding RNAs, the study of which has been greatly aided by bioinformatics. For example, microRNAs (miRNAs) can regulate gene expression post-transcriptionally, and their role in modulating VEGF-A has been an area of active investigation. oup.com Similarly, long non-coding RNAs (lncRNAs) have been identified as regulators of VEGFA expression. One such lncRNA, transcribed antisense to the VEGFA gene (VEGFA-LNC), was identified using global run-on sequencing (GRO-Seq) data in HUVECs. tandfonline.com Functional studies following this computational identification showed that the deletion of VEGFA-LNC led to an increase in VEGFA expression, indicating its repressive role. tandfonline.com
Gene expression profiling coupled with bioinformatics analysis has provided a broader understanding of the cellular response to VEGF-A. By treating endothelial cells with VEGF-A and analyzing the subsequent changes in gene expression, researchers have identified networks of co-regulated genes. nih.govplos.org These studies often rely on integrating the human interactome with proteins known to be involved in angiogenesis to identify novel associated proteins. nih.gov Such analyses have consistently shown that upon VEGF-A treatment, the expression of genes like Hypoxia-inducible factor 1-alpha (HIF-1α), Amyloid-beta precursor protein (APP), and Myocyte enhancer factor 2C (MEF2C) increases, while the expression of Endoglin (ENG) and Endothelial PAS domain-containing protein 1 (EPAS1, also known as HIF-2α) decreases across various endothelial cell lines. nih.govplos.org
Computational modeling has also been employed to simulate the complex dynamics of VEGF-A signaling. These models can incorporate various VEGF-A isoforms, their differential binding to the extracellular matrix (ECM) and co-receptors like Neuropilin-1 (NRP1), and their interactions with VEGF receptors (VEGFR1 and VEGFR2). plos.orgnih.govjohnshopkins.edu Such models have predicted that the different splice isoforms of VEGF-A lead to distinct profiles of VEGFR1 and VEGFR2 binding and subsequent receptor phosphorylation. plos.orgnih.gov These in silico findings help to explain the diverse biological outcomes observed in experimental systems that express only a single VEGF-A isoform. johnshopkins.edu
The following tables summarize key findings and tools used in the computational and bioinformatics analysis of VEGF-A.
Table 1: Genes with Temporally Regulated Expression by VEGF-A in Endothelial Cells
| Gene Symbol | Gene Name | Regulation by VEGF-A |
|---|---|---|
| HIF-1α | Hypoxia-inducible factor 1-alpha | Increasing |
| APP | Amyloid-beta precursor protein | Increasing |
| HTATIP2 | HIV-1 Tat interactive protein 2 | Increasing |
| MEF2C | Myocyte enhancer factor 2C | Increasing |
| ENG | Endoglin | Decreasing |
| PPFIBP1 | Liprin beta 1 | Decreasing |
| EPAS1 (HIF-2α) | Endothelial PAS domain-containing protein 1 | Decreasing |
This table is based on findings from studies analyzing gene expression in endothelial cells after treatment with VEGF-A. nih.govplos.org
Table 2: Examples of Software and Databases for VEGF-A Regulatory Analysis
| Tool/Database | Function | Reference |
|---|---|---|
| Genomatix MatInspector | Identifies potential transcription factor binding sites in DNA sequences. | nih.gov |
| Gene Ontology (GO) | A major bioinformatics initiative to unify the representation of gene and gene product attributes across all species. | nih.gov |
| DAVID (Database for Annotation, Visualization and Integrated Discovery) | Provides a comprehensive set of functional annotation tools for investigators to understand the biological meaning behind large lists of genes. | tandfonline.com |
| IPA (Ingenuity Pathway Analysis) | A software application that enables analysis, integration, and understanding of data from gene expression, miRNA, and SNP microarrays, as well as metabolomics, proteomics, and RNAseq experiments. | tandfonline.com |
| CiiiDER | An integrated computational toolkit for predicting and analyzing transcription factor binding sites. | nih.gov |
| TRANSFAC | A database of eukaryotic transcription factors, their DNA binding profiles, and genomic binding sites. | genexplain.combioinformaticsreview.com |
| JASPAR | An open-access database of curated, non-redundant transcription factor binding profiles. | bioinformaticsreview.com |
| Gene Expression Omnibus (GEO) | A public functional genomics data repository supporting MIAME-compliant data submissions. | nih.govresearchgate.net |
Table 3: Predicted Transcription Factor Binding Sites in the VEGF-A Promoter
| Transcription Factor | Family | Potential Role in VEGF-A Regulation |
|---|---|---|
| WT1 | Zinc Finger | Regulation of VEGF promoter activity. |
| SP1 | Zinc Finger | Activation of angiogenesis and metastasis through VEGF-A up-regulation. |
| EGR-1 | Zinc Finger | Binding to the VEGF promoter. |
| HIF-1 | bHLH-PAS | Mediates increased transcription rate in response to hypoxia. gsea-msigdb.org |
This table summarizes transcription factors predicted or shown to bind to the VEGF-A promoter through in silico and experimental analyses. nih.gov
Pre Clinical Therapeutic Strategies Targeting Vegf a Pathways
Strategies for Inhibiting VEGF-A Ligand Activity (Conceptual)
A primary approach in pre-clinical studies is to directly inhibit the activity of the VEGF-A ligand, preventing it from binding to and activating its receptors on endothelial cells.
Neutralizing antibodies are designed to specifically bind to VEGF-A, thereby preventing its interaction with its receptors, primarily VEGFR-2. This approach has been extensively validated in pre-clinical models. For instance, the concept has been demonstrated with antibodies that can effectively block the binding of VEGF-A to its receptors. sinobiological.comsinobiological.com In pre-clinical studies, these antibodies have been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by VEGF-A. sinobiological.comsinobiological.comnih.gov
A significant finding from pre-clinical research is that treatment with an anti-VEGFR2 antibody can lead to an increase in circulating VEGF-A levels. nih.govnih.gov This observation has led to the hypothesis that the elevated VEGF-A may counteract the therapeutic effect. nih.govnih.gov Consequently, pre-clinical studies have explored the combination of an anti-VEGFR2 antibody with an anti-VEGF-A antibody. nih.govnih.gov In a mouse xenograft model of gastric cancer, this dual-blockade strategy resulted in enhanced anti-tumor effects compared to the anti-VEGFR2 antibody alone, without increasing toxicity. nih.govnih.gov This suggests that neutralizing the induced VEGF-A can potentiate the therapeutic efficacy of VEGFR2-targeted therapies. nih.govnih.gov
Furthermore, the development of novel antibody constructs, such as bispecific antibodies targeting both VEGF-A and other pathways like PD-L1, represents a next-generation approach. stocktitan.netstocktitan.net BNT327, for example, is a bispecific antibody that combines the neutralization of VEGF-A with PD-L1 checkpoint inhibition, aiming to simultaneously reverse immunosuppression in the tumor microenvironment and inhibit angiogenesis. stocktitan.netstocktitan.net
Pre-clinical Models for Neutralizing Antibody Validation:
In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) to measure inhibition of proliferation and migration. sinobiological.comnih.gov
In vivo mouse xenograft models of various cancers (e.g., gastric cancer) to assess anti-tumor efficacy. nih.govnih.gov
Ocular neovascularization models in mice to evaluate the suppression of retinal and choroidal neovascularization. nih.gov
Soluble receptor decoys are engineered proteins that mimic the extracellular domains of VEGF receptors. nih.govoup.com These decoys bind to VEGF-A with high affinity, effectively "trapping" the ligand and preventing it from interacting with its natural cell-surface receptors. nih.govnih.gov This strategy is based on the concept of competitive inhibition. oup.com
A prominent example is the VEGF Trap, a recombinant fusion protein constructed from VEGF receptor-binding domains linked to an immunoglobulin G(1) constant region. nih.govnih.gov Pre-clinical studies in animal models have demonstrated the marked efficacy of VEGF Trap in halting angiogenesis and shrinking tumors. nih.govnih.gov The therapeutic potential of soluble VEGFR-1 (sFlt-1) as an anti-angiogenic agent has also been validated in numerous pre-clinical studies. nih.gov
Researchers have also developed novel soluble decoy receptors by fusing different combinations of extracellular domains from VEGFR1 and VEGFR2 to an IgG Fc portion. nih.gov For example, a decoy receptor named FP3, which showed high affinity for VEGF-A and VEGF-B, was created and evaluated for its anti-angiogenic and anti-tumor effects in pre-clinical models. nih.gov Another example is PB101, a glycosylated soluble decoy receptor fusion protein that targets both VEGF-A and PlGF, which has shown robust anti-angiogenic and anti-tumor efficacy in various tumor models. tandfonline.com
Examples of Pre-clinical Soluble Receptor Decoys:
VEGF Trap (Aflibercept): A fusion protein of VEGFR1 and VEGFR2 extracellular domains with an IgG Fc region. nih.govnih.gov
Soluble VEGFR-1 (sFlt-1): A naturally occurring inhibitor of VEGF. nih.gov
FP3: A chimeric decoy receptor with high affinity for VEGF-A and -B. nih.gov
PB101: A glycosylated decoy receptor targeting VEGF-A and PlGF. tandfonline.com
Inhibition of VEGF Receptor Tyrosine Kinase Activity (Conceptual)
Another major pre-clinical strategy involves targeting the intracellular signaling of VEGF receptors. When VEGF-A binds to its receptor, it triggers the activation of the receptor's intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events that promote angiogenesis. rsc.orgyoutube.com
Small molecule tyrosine kinase inhibitors (TKIs) are designed to penetrate the cell membrane and bind to the ATP-binding site of the VEGFR tyrosine kinase domain. patsnap.comresearchgate.net This competition with ATP prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. patsnap.comresearchgate.net
The pre-clinical development of VEGFR TKIs has evolved from early, less selective inhibitors to more sophisticated compounds with improved potency and selectivity. patsnap.comnih.gov Pre-clinical evaluation of these inhibitors involves a range of in vitro and in vivo assays. patsnap.com In vitro enzyme assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against different VEGFR isoforms. patsnap.com Cell-based assays, such as proliferation, migration, and tube formation assays using HUVECs, are employed to assess the functional inhibition of angiogenesis. patsnap.com
Many pre-clinical TKIs are multi-targeted, inhibiting other tyrosine kinases like FGFR, PDGFR, and c-Kit in addition to VEGFR. patsnap.comselleckchem.com This multi-targeted approach is thought to potentially overcome resistance mechanisms that can arise from pathway redundancy. patsnap.com
| Compound | Target(s) | Pre-clinical Findings |
|---|---|---|
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | Inhibits VEGFR2 with an IC50 of 80 nM and also inhibits autophosphorylation of IRE1α. selleckchem.com |
| Sorafenib | VEGFR, PDGFR, RAF kinases | A multi-targeted TKI that has shown efficacy in various pre-clinical cancer models. nih.govpnas.org |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, c-Kit, RET | A multi-targeted TKI with potential antineoplastic activity. selleckchem.com |
| Nintedanib (BIBF 1120) | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | Potent inhibitor with IC50 values of 34 nM, 13 nM, and 13 nM for VEGFR1, 2, and 3 respectively. selleckchem.com |
| Anlotinib | VEGFR, FGFR, PDGFR, c-Kit | An orally administered small-molecule kinase inhibitor. researchgate.net |
Modulation of VEGF-A Isoform Balance (e.g., Shifting to Anti-Angiogenic Forms)
The VEGFA gene produces multiple isoforms through alternative splicing of its messenger RNA (mRNA). mdpi.comnih.gov These isoforms can have opposing biological activities. The pro-angiogenic isoforms, such as VEGF₁₆₅a, promote blood vessel growth. In contrast, the VEGFxxxb family of isoforms, such as VEGF₁₆₅b, are anti-angiogenic. mdpi.com A dysregulation in the balance between these pro- and anti-angiogenic isoforms has been implicated in several diseases. mdpi.com
Pre-clinical research has explored the therapeutic potential of modulating this isoform balance to favor the production of anti-angiogenic forms. mdpi.com One approach involves the direct administration of recombinant anti-angiogenic isoforms. For example, pre-clinical studies have shown that treatment with recombinant human VEGF₁₆₅b can inhibit tumor growth in mice. nih.gov In a pre-clinical model of ulcerative colitis, expression of the murine anti-angiogenic isoform VEGF164(b) reduced inflammation and both angio- and lymphangiogenesis. nih.gov
Another strategy focuses on targeting the cellular machinery that controls VEGF-A splicing. The serine/arginine-rich protein-specific splicing factor kinase (SRPK1) is a key regulator of VEGF-A splicing. Inhibition of SRPK1 has been shown to shift the splicing balance towards the anti-angiogenic VEGF-Axxxb isoforms. mdpi.com This provides a conceptual basis for developing splicing-modifying drugs. mdpi.com
Key Pre-clinical Findings on VEGF-A Isoform Modulation:
Treatment with VEGF-A₁₆₅b has been shown to be therapeutically beneficial in mouse models of kidney disease. mdpi.com
VEGF164(b) expression reduced inflammation and angiogenesis in a pre-clinical model of colitis. nih.gov
Inhibition of the splicing factor kinase SRPK1 can increase the expression of anti-angiogenic VEGF-Axxxb isoforms. mdpi.com
Targeting Downstream Signaling Pathways to Modulate VEGF-A Effects
Upon binding of VEGF-A to its receptors, a complex network of intracellular signaling pathways is activated, leading to the various cellular responses required for angiogenesis. nih.govresearchgate.net These downstream pathways represent alternative targets for therapeutic intervention. The two most well-studied pathways are the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. nih.gov
Pre-clinical strategies have focused on developing inhibitors that target key components of these cascades. For example, inhibitors of MEK (e.g., AZD-8330, GDC-0994) and PI3K/AKT/mTOR (e.g., everolimus, temsirolimus) have been investigated. nih.govresearchgate.net By blocking these downstream effectors, it is possible to abolish the angiogenic signals originating from the VEGF/VEGFR axis. researchgate.net
Furthermore, research has identified other signaling molecules involved in VEGF-A's effects. For instance, studies have shown that VEGF-A isoform-specific stimulation of VCAM-1 gene expression, which is crucial for endothelial-leukocyte interactions, is dependent on the transcription factor ATF-2. molbiolcell.org Knockdown of ATF-2 in pre-clinical models blocked VEGF-A-stimulated VCAM-1 expression and also impaired endothelial cell migration and tubulogenesis. molbiolcell.org This highlights the potential of targeting specific downstream transcription factors to modulate the diverse effects of VEGF-A. molbiolcell.org
| Downstream Pathway | Key Molecules | Pre-clinical Therapeutic Approach |
|---|---|---|
| RAS/RAF/MEK/ERK | RAF, MEK, ERK | Inhibitors of RAF and MEK (e.g., RO5126766, AZD-8330) are in pre-clinical and clinical development. nih.gov |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibitors of mTOR (e.g., Temsirolimus, Everolimus) are used to block downstream signaling. researchgate.net |
| FAK/Paxillin | FAK, Paxillin | Targeting focal adhesion kinase (FAK) is another strategy to disrupt cell migration and adhesion. nih.gov |
| ATF-2 Dependent Gene Expression | ATF-2 | Modulation of ATF-2 activity could control VEGF-A-induced inflammation and angiogenesis. molbiolcell.org |
Pre-Clinical Approaches to Overcome Resistance Mechanisms to Anti-VEGF Agents
The development of resistance to anti-VEGF-A therapies is a significant challenge in clinical practice, prompting extensive pre-clinical research to elucidate resistance mechanisms and devise effective countermeasures. These investigations have revealed that tumors can evade VEGF-A blockade through a variety of adaptive strategies, primarily involving the activation of alternative pro-angiogenic signaling pathways and the recruitment of pro-vascular cells to the tumor microenvironment. Pre-clinical models have been instrumental in identifying and testing novel therapeutic approaches to overcome this resistance.
A primary strategy to combat resistance involves the simultaneous targeting of multiple angiogenic pathways. This "horizontal blockade" aims to prevent the tumor from simply switching to an alternative signaling cascade when VEGF-A is inhibited. For instance, pre-clinical studies have demonstrated that combining anti-VEGF-A agents with inhibitors of the Fibroblast Growth Factor (FGF) pathway can be effective. frontiersin.org Upregulation of FGFs and their receptors (FGFRs) has been observed in tumors resistant to anti-VEGF-A therapy, and dual blockade has shown enhanced anti-tumor effects in various cancer models. nih.gov Similarly, the Angiopoietin/Tie-2 axis has been identified as a key escape pathway. Angiopoietin-2 (Ang-2) is often upregulated in response to anti-VEGF-A treatment, promoting vascular remodeling and tumor progression. frontiersin.orgnih.gov Pre-clinical studies combining VEGF-A and Ang-2 inhibitors have demonstrated suppressed revascularization and tumor growth in resistant cancers. frontiersin.orgnih.gov Another critical pathway is the Hepatocyte Growth Factor (HGF)/c-MET system. Increased c-MET expression has been noted in tumors recurring after anti-VEGF-A therapy. frontiersin.orgnih.gov Pre-clinical investigations have explored the combination of anti-VEGF-A agents with c-MET inhibitors to counteract this resistance mechanism. nih.gov
The tumor microenvironment also plays a crucial role in mediating resistance. Pericytes, the mural cells that support blood vessels, can contribute to resistance, and targeting the Platelet-Derived Growth Factor (PDGF)/PDGFR signaling pathway, which is involved in pericyte recruitment and function, in combination with anti-VEGF-A therapy has shown promise in pre-clinical models. frontiersin.org Furthermore, various immune cells, particularly tumor-associated macrophages (TAMs), can foster a pro-angiogenic environment that circumvents VEGF-A blockade. nih.gov Pre-clinical strategies aimed at depleting or reprogramming these macrophages, or blocking their recruitment, have been shown to sensitize resistant tumors to anti-VEGF-A treatment. nih.gov For example, targeting the chemokine Bv8, which is involved in the recruitment of myeloid-derived suppressor cells (MDSCs), has demonstrated the ability to decrease both MDSC recruitment and angiogenesis in pre-clinical studies. frontiersin.org
More recent pre-clinical approaches have focused on developing novel agents with dual targeting capabilities. For example, bispecific antibodies that simultaneously neutralize VEGF-A and another pro-angiogenic factor, such as Ang-2 or Programmed death-ligand 1 (PD-L1), have been developed. frontiersin.orgstocktitan.net The rationale behind the latter is to concurrently inhibit angiogenesis and restore anti-tumor immunity. stocktitan.net Additionally, targeting co-receptors like Neuropilin-1 (NRP-1), which can mediate VEGF-independent angiogenic signaling, represents another promising avenue to overcome resistance. nih.govnih.gov
In the context of neovascular age-related macular degeneration (nAMD), pre-clinical models have been used to investigate resistance to anti-VEGF-A agents. These studies suggest that neovascular remodeling and the formation of arteriolar choroidal neovascularization (CNV) contribute to resistance. preprints.orgpreprints.orgnih.govnih.gov Pre-clinical research has explored combination therapies that not only neutralize VEGF-A but also address other aspects of the disease pathology, such as inflammation and cholesterol dysregulation, which are implicated in macrophage activation and arteriolar CNV formation. preprints.orgpreprints.orgnih.govnih.gov One such approach involves the combination of an anti-VEGF-A agent with a molecule like AIBP (ApoA-I binding protein), which can enhance cholesterol efflux from macrophages, thereby inhibiting arteriolar CNV in animal models of the disease. preprints.orgpreprints.orgnih.gov
Table 1: Pre-Clinical Combination Strategies to Overcome Anti-VEGF-A Resistance
| Combination Strategy | Targeted Pathway/Cell | Pre-Clinical Findings | Representative Compounds (Pre-Clinical) |
|---|---|---|---|
| Vertical Blockade | VEGF Ligand & Receptor | Significant tumor growth reduction compared to single-agent therapy; abrogation of adaptive VEGF secretion. aacrjournals.org | Bevacizumab + Cediranib |
| Horizontal Blockade | VEGF & FGF | Enhanced anti-tumor effects in resistant models. frontiersin.orgnih.gov | Anti-VEGF-A antibody + FGF receptor inhibitor |
| VEGF & Angiopoietin-2 | Suppressed revascularization and tumor progression in resistant cancers. frontiersin.orgnih.gov | Anti-VEGF-A antibody + Anti-Ang-2 antibody (e.g., Vanucizumab) | |
| VEGF & HGF/c-MET | Overcomes resistance driven by c-MET upregulation. nih.gov | Anti-VEGF-A antibody + c-MET inhibitor | |
| Microenvironment Targeting | Pericytes (PDGFR) | Anti-tumor effects on experimental tumors. frontiersin.org | Imatinib, Sunitinib + Anti-VEGFR antibody |
| Macrophages/MDSCs | Sensitizes tumors to anti-angiogenic therapies. frontiersin.orgnih.gov | Anti-Bv8 antibody, Macrophage depletion agents | |
| Dual-Targeting Agents | VEGF-A & PD-L1 | Potential to overcome resistance by combining anti-angiogenesis with immune checkpoint inhibition. stocktitan.net | BNT327 (bispecific antibody) |
| Neovascular Eye Disease | VEGF & Macrophage Function | Ameliorated anti-VEGF resistance and inhibited arteriolar CNV in aged mouse models. preprints.orgpreprints.orgnih.gov | Anti-VEGF-A agent + AIBP/apoA-I |
Pre-Clinical Pro-Angiogenic and Regenerative Strategies Involving VEGF-A
While the inhibition of VEGF-A is a cornerstone of anti-angiogenic therapies, the pro-angiogenic properties of this growth factor are being harnessed in pre-clinical regenerative medicine strategies. The controlled delivery of VEGF-A can stimulate the formation of new blood vessels, a process essential for the repair and regeneration of ischemic or damaged tissues.
Gene Therapy Approaches (Non-Clinical Trial Outcomes)
Pre-clinical gene therapy strategies aim to achieve sustained, localized expression of VEGF-A to promote therapeutic angiogenesis. Various viral and non-viral vectors have been employed to deliver the VEGF-A gene to target tissues. In animal models of peripheral artery disease, intramuscular injection of plasmids or adenoviral vectors encoding VEGF-A has been shown to increase blood flow, capillary density, and improve limb function. Similarly, in pre-clinical models of myocardial infarction, direct injection of VEGF-A-encoding vectors into the ischemic heart muscle has demonstrated enhanced neovascularization, reduced infarct size, and improved cardiac function. These studies focus on optimizing vector design, promoter selection, and delivery methods to ensure safe and effective localized VEGF-A expression, thereby avoiding systemic side effects. The choice of VEGF-A isoform is also a critical area of investigation, as different isoforms have distinct angiogenic and permeability-inducing properties.
Stem Cell-Based Therapies (Mechanistic Studies)
Stem and progenitor cells, particularly endothelial progenitor cells (EPCs) and mesenchymal stem cells (MSCs), are actively being explored in pre-clinical regenerative medicine for their potential to contribute to neovascularization. Mechanistic studies have revealed that a significant part of their therapeutic effect is mediated by the secretion of paracrine factors, with VEGF-A being one of the most prominent. These secreted factors can recruit host endothelial cells and support their proliferation and tube formation. Furthermore, pre-clinical investigations have explored genetically modifying stem cells to overexpress VEGF-A, thereby enhancing their regenerative capacity. When introduced into ischemic tissues in animal models, these VEGF-A-overexpressing stem cells have shown superior performance in promoting blood vessel formation and tissue repair compared to unmodified cells. These studies are crucial for understanding the interplay between the transplanted cells and the host tissue, and how VEGF-A signaling orchestrates the complex process of therapeutic angiogenesis.
Tissue Engineering Applications
Tissue engineering aims to create functional biological substitutes to repair or replace damaged tissues. A major challenge in this field is the vascularization of engineered constructs, as diffusion of nutrients and oxygen is limited to a few hundred micrometers. VEGF-A is a key molecule being incorporated into tissue-engineered scaffolds to promote their vascularization upon implantation. Pre-clinical studies have demonstrated various strategies for incorporating VEGF-A into biomaterials. This includes the covalent binding of VEGF-A to the scaffold material, its encapsulation within microspheres for controlled release, or the use of affinity-based delivery systems that mimic the natural binding of VEGF-A to the extracellular matrix. In animal models, implanting these VEGF-A-releasing scaffolds has been shown to accelerate and enhance the infiltration of host blood vessels into the construct, leading to improved tissue integration and survival of the engineered tissue. These pre-clinical investigations are vital for developing strategies to create pre-vascularized tissue constructs for a wide range of regenerative applications.
Future Research Directions and Unanswered Questions in Vegf a Biology
Further Elucidation of Isoform-Specific Molecular Mechanisms and Receptor Interactions
A primary area for future investigation lies in the distinct biological roles of various VEGF-A isoforms, which arise from alternative splicing of the VEGFA gene. nih.govnih.gov These isoforms, such as VEGF-A121, VEGF-A165, and VEGF-A189, exhibit different bioavailability and interactions with co-receptors like Neuropilin-1, despite primarily signaling through VEGF Receptor 2 (VEGFR2). nih.govnih.govnih.gov While VEGF-A165 is considered the prototypical pro-angiogenic isoform, the precise signaling differences that distinguish it from others, such as the less angiogenic VEGF-A121 or the "b" sub-family (e.g., VEGFxxxb), are not fully understood. nih.govresearchgate.net
A key unanswered question is how isoforms with similar binding affinities for VEGFR2 can elicit such diverse, and sometimes opposing, cellular responses. nih.gov Research is needed to unravel the specific downstream signaling events and differential receptor phosphorylation patterns programmed by each isoform. For instance, studies have shown that VEGF-A165 stimulates a more robust phosphorylation of VEGFR2 at residue Y1175 and subsequent ERK1/2 activation compared to VEGF-A121. researchgate.net This leads to differential regulation of gene expression, such as that of Vascular Cell Adhesion Molecule 1 (VCAM-1). researchgate.net
Future studies will likely focus on:
Mapping the complete signaling signature of each major VEGF-A isoform.
Identifying novel isoform-specific binding partners and co-receptors.
Understanding how the extracellular matrix and other membrane proteins modulate isoform-specific signaling. nih.gov
Clarifying the dynamics of receptor heterodimerization (e.g., VEGFR1-VEGFR2, VEGFR2-VEGFR3) in response to different isoforms and the functional consequences of these pairings. nih.gov
Table 1: VEGF-A Isoforms and Receptor Interactions
| Isoform | Primary Receptor(s) | Co-Receptor Interaction | Key Characteristics |
|---|---|---|---|
| VEGF-A165 | VEGFR2, VEGFR1 | Neuropilin-1 | Prototypical "pro-angiogenic" full agonist; strongly promotes endothelial cell proliferation, migration, and permeability. nih.gov |
| VEGF-A121 | VEGFR2, VEGFR1 | None | Freely diffusible; considered less potent in promoting angiogenesis compared to VEGF-A165. nih.govresearchgate.net |
| VEGF-A189 | VEGFR2, VEGFR1 | Neuropilin-1 | Binds strongly to heparin and the extracellular matrix, limiting its diffusion. nih.gov |
| VEGFxxxb family | VEGFR2, VEGFR1 | Varies | Generally considered "anti-angiogenic" or less potent inducers of angiogenesis compared to the 'a' isoforms. nih.govnih.gov |
Deconvolution of Complex Transcriptional and Post-Transcriptional Regulatory Networks
The expression of VEGF-A is tightly controlled at multiple levels to ensure appropriate physiological responses. nih.govnih.gov While the role of Hypoxia-Inducible Factor-1α (HIF-1α) in the transcriptional upregulation of VEGF-A under hypoxic conditions is well-established, the interplay of other transcription factors and the broader regulatory landscape require further exploration. nih.govmdpi.com
A significant frontier in VEGF-A research is the deconvolution of its complex post-transcriptional regulation. This includes mechanisms that control:
mRNA Stability: Under normal oxygen conditions, VEGF-A mRNA is inherently unstable. nih.gov Hypoxia not only activates transcription but also significantly increases the half-life of the mRNA transcript. technion.ac.il The RNA-binding protein HuR has been identified as a key factor in stabilizing VEGF mRNA, but the complete network of proteins and cis-regulatory elements involved is not fully mapped. nih.gov
Alternative Splicing: The process that generates the different VEGF-A isoforms is dynamically regulated, yet the specific splicing factors and signaling pathways that dictate the switch between pro-angiogenic and anti-angiogenic isoforms remain a critical area of investigation.
Translation: The 5' untranslated region (UTR) of VEGF mRNA contains internal ribosomal entry sites (IRES), which allow for continued translation under stressful conditions like hypoxia when standard cap-dependent translation is suppressed. nih.gov Further research is needed to understand the full range of factors that modulate IRES-mediated translation.
Non-coding RNAs: Emerging evidence highlights the crucial role of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in the post-transcriptional control of VEGF-A. nih.gov These molecules can affect mRNA stability and translation rates, adding another layer of regulatory complexity that is just beginning to be understood. nih.gov
Future work will need to integrate these different regulatory layers to build a comprehensive model of how VEGF-A expression is fine-tuned in specific cellular and tissue contexts.
Comprehensive Understanding of Non-Endothelial and Non-Vascular Roles (e.g., Neurobiology, Immunology)
Originally identified as an endothelial cell-specific mitogen, it is now clear that VEGF-A and its receptors are expressed on numerous non-endothelial cell types, where they perform a variety of non-vascular functions. nih.gov A comprehensive understanding of these roles is a major direction for future research.
Neurobiology: In the central nervous system, VEGF-A is not just involved in angiogenesis but also plays a direct role in neuroprotection, neural migration, and cognitive function. researchgate.netnih.gov The expression of VEGF-A has been linked to the prefrontal cortex and cognitive deficits in neurodegenerative diseases like Alzheimer's. researchgate.net Conversely, it also has neuroprotective properties, with some variants shown to lessen the toxicity of β-amyloid and tau proteins. researchgate.net Unanswered questions include the precise mechanisms of VEGF-A's neuroprotective effects and how its signaling is integrated with other neurotrophic pathways. nih.gov
Immunology: VEGF-A can influence immune responses. For example, it has been shown to inhibit the activation of NF-κB in hematopoietic progenitor cells, a key pathway in the development of B-cells, T-cells, and dendritic cells. nih.gov It also contributes to inflammation by inducing the expression of VCAM-1, which facilitates the recruitment of leukocytes. researchgate.net Further research is needed to fully characterize the immunomodulatory functions of VEGF-A in different disease contexts.
Other Tissues: VEGF-A signaling is also relevant in bone formation, hematopoiesis, and the function of cells like cardiac myofibroblasts. nih.gov The autocrine signaling loops, where a cell produces and responds to its own VEGF-A, are of particular interest, especially in tumor biology, as they may confer resistance to anti-angiogenic therapies. nih.gov
Integration of Receptor Signaling, Trafficking, and Turnover Pathways
The biological output of VEGF-A signaling is not solely determined by ligand-receptor binding at the cell surface. It is critically regulated by the subsequent endocytosis, intracellular trafficking, and turnover of the VEGF receptors. nih.govnih.gov This area presents many unanswered questions.
Upon ligand binding, VEGFR2 is internalized and continues to signal from within endosomal compartments. nih.gov The specific location of the receptor within the endocytic pathway—from early endosomes to late endosomes and lysosomes—appears to shape the downstream signaling cascade. nih.govahajournals.org Key questions for future research include:
How does the endosomal sorting of VEGFR2 dictate the balance between different signaling pathways (e.g., proliferation via ERK versus migration and permeability)? nih.gov
What are the complete sets of molecular machinery, including Rab GTPases and their effectors, that control the spatiotemporal trafficking of VEGFR2? ahajournals.org
Understanding these trafficking pathways is crucial, as their dysregulation can impair physiological responses to VEGF-A. nih.gov A complete integration of signaling and trafficking data will be essential for a holistic view of VEGF-A biology.
Role of VEGF-A in Aging and Age-Related Physiological Decline
Aging is associated with impaired angiogenesis and a decline in vascular function, which contributes to a wide range of age-related diseases. ahajournals.org A growing body of evidence implicates declining VEGF-A levels and signaling in this process. nih.govfightaging.org In aged individuals and animals, both the production of VEGF-A and the expression of its receptors are reduced. ahajournals.org
Future research in this area will focus on:
Determining whether the age-related decline in VEGF-A is a primary cause or a consequence of other aging hallmarks. fightaging.org
Elucidating the mechanisms by which aging impairs VEGF-A signaling, including the potential role of cellular senescence and the associated pro-inflammatory environment. researchgate.net
Investigating the therapeutic potential of restoring VEGF-A levels or signaling to counteract age-related decline. Studies in mice have shown that VEGF-A upregulation can slow the loss of capillary density, alleviate phenotypes like muscle and bone loss, and extend healthspan. nih.govfightaging.org Similarly, studies on human skin have demonstrated that VEGF-A protein can induce rejuvenation of aged skin. nih.gov
A critical challenge will be to harness the pro-angiogenic and regenerative potential of VEGF-A in aging without promoting pathological conditions associated with excessive VEGF-A, such as certain cancers or vascular leakage. researchgate.net
Development of Advanced Research Tools and Technologies for Deeper Mechanistic Insights
Advancing our understanding of VEGF-A biology will depend heavily on the development and application of new research tools and technologies. mdpi.com While current methods have been invaluable, more sophisticated approaches are needed to dissect the system's complexity.
Future technological advancements will likely include:
Advanced Molecular Imaging: High-resolution, non-invasive imaging techniques are needed to visualize VEGF-A expression, receptor distribution, and signaling dynamics in real-time within living organisms. nih.govnih.gov This includes the development of novel radiolabeled tracers (e.g., based on antibodies like bevacizumab or small molecules) for PET and SPECT imaging, which can provide insights into tumor angiogenesis and therapeutic response. nih.gov
Multi-Omics Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics will be essential for building comprehensive models of VEGF-A regulatory and signaling networks. mdpi.com
Sophisticated In Vitro and In Vivo Models: The development of more physiologically relevant models, such as organoids and humanized mouse models, will allow for a more accurate study of VEGF-A function in human health and disease. nih.gov
Genome Editing Technologies: Tools like CRISPR-Cas offer the potential to precisely dissect the function of specific isoforms, receptor domains, and regulatory elements in the VEGF-A pathway.
These advanced tools will be instrumental in moving from correlational observations to a deep mechanistic understanding of VEGF-A's role in physiology and pathology.
Refinement of Pre-Clinical Therapeutic Strategies for Enhanced Specificity and Efficacy
While anti-VEGF-A therapies, such as the monoclonal antibody bevacizumab, have become a cornerstone of treatment for several cancers and ocular diseases, challenges like therapeutic resistance and lack of long-term efficacy remain. nih.govnih.govnih.gov Future pre-clinical research is focused on developing more specific and effective therapeutic strategies.
Key areas of investigation include:
Targeting Specific Isoforms: Given the different, sometimes opposing, functions of VEGF-A isoforms, developing drugs that can selectively inhibit or promote the activity of specific isoforms could lead to more effective treatments with fewer side effects. nih.gov
Combination Therapies: Pre-clinical and clinical research is exploring the combination of VEGF-A inhibitors with other targeted agents. nih.gov This includes dual inhibition of VEGF and other growth factor pathways (e.g., PDGF, FGF, or EGFR) or combining anti-angiogenic agents with immunotherapy or low-dose metronomic chemotherapy. nih.govnih.govnih.gov
Overcoming Resistance: A better understanding of the molecular mechanisms that drive resistance to anti-VEGF therapy is crucial for developing strategies to circumvent it. semanticscholar.org
Novel Therapeutic Modalities: Research into new ways to target the VEGF pathway, such as small molecule inhibitors with improved pharmacokinetic properties, RNA-based therapies, and novel antibody constructs, is ongoing. nih.govmdpi.com
The refinement of these strategies will depend on a deeper mechanistic understanding of the VEGF-A system, aiming to move beyond broad inhibition toward precisely modulated therapeutic interventions. mdpi.com
Table 2: Investigational Therapeutic Strategies Targeting the VEGF-A Pathway
| Strategy | Rationale | Pre-Clinical/Clinical Status |
|---|---|---|
| Dual Inhibition (e.g., VEGF & PDGF/FGF) | Target multiple pro-angiogenic pathways simultaneously to enhance efficacy and potentially overcome resistance. nih.gov | Ongoing pre-clinical and clinical investigation. nih.govnih.gov |
| Combination with Immunotherapy | Modulate the tumor microenvironment to enhance anti-tumor immune responses alongside anti-angiogenic effects. | Active area of clinical research. |
| Isoform-Specific Inhibition | Selectively block pathogenic isoforms (e.g., pro-angiogenic "a" isoforms) while sparing potentially beneficial ones. | Primarily in pre-clinical development. nih.gov |
| Targeting Downstream Signaling | Inhibit key kinases or other signaling nodes within the VEGF-A pathway rather than the ligand or receptor itself. | Various small molecule inhibitors in development and clinical use. mdpi.com |
Compound and Protein Name Directory
| Name | Type |
| AAL993 | VEGF Inhibitor |
| Bevacizumab | Monoclonal Antibody |
| Celecoxib | COX-2 Inhibitor |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor |
| Genistein | Tyrosine Kinase Inhibitor |
| KRN633 | VEGF Inhibitor |
| ML228 | Hypoxia Pathway Activator |
| Ramucirumab | Monoclonal Antibody |
| Rofecoxib | COX-2 Inhibitor |
| SU5416 | VEGFR-1/VEGFR-2 Inhibitor |
| Tamoxifen | Selective Estrogen Receptor Modulator |
| Voretigene neparvovec-rzyl | Gene Therapy Product |
| β-amyloid | Protein |
| ERK1/2 | Protein Kinase |
| Filaggrin | Protein |
| HIF-1α (Hypoxia-Inducible Factor-1α) | Transcription Factor |
| HuR | RNA-binding Protein |
| NF-κB (Nuclear Factor kappa B) | Transcription Factor Complex |
| Neuropilin-1 | Co-receptor Protein |
| PDGF (Platelet-Derived Growth Factor) | Growth Factor |
| PGC1α | Transcriptional Coactivator |
| Rab5a | GTPase |
| Rab7a | GTPase |
| SIRT1 | Protein |
| Tau | Protein |
| VCAM-1 (Vascular Cell Adhesion Molecule 1) | Adhesion Molecule |
| VEGF-A (Vascular Endothelial Growth Factor A) | Growth Factor |
| VEGFR1 (VEGF Receptor 1) | Receptor Tyrosine Kinase |
| VEGFR2 (VEGF Receptor 2) | Receptor Tyrosine Kinase |
| VEGFR3 (VEGF Receptor 3) | Receptor Tyrosine Kinase |
Q & A
Q. What molecular mechanisms regulate VEGF-A transcription under hypoxic conditions?
VEGF-A transcription is primarily regulated by hypoxia-inducible factor 1 (HIF-1), a heterodimeric protein composed of HIF-1α and HIF-1β (ARNT). Under hypoxia, HIF-1 binds to a hypoxia response element (HRE) located 939–985 bp upstream of the VEGF transcription start site. This binding activates transcription, as demonstrated by luciferase reporter assays in Hep3B cells and validated via site-directed mutagenesis of the HRE sequence. Dominant-negative HIF-1α or ARNT-deficient cells show abolished VEGF induction under hypoxia .
Q. What standardized assays are used to quantify VEGF-A bioactivity in endothelial cells?
VEGF-A bioactivity is typically assessed using human umbilical vein endothelial cell (HUVEC) proliferation assays. Dose-dependent responses (1.0–8.0 ng/mL VEGF-A) are measured via cell counting or metabolic dyes (e.g., MTT). Specificity is confirmed using neutralizing antibodies or kinase inhibitors targeting VEGF receptors (VEGFR1/2). Parallel ELISA or Western blotting validates protein concentration and isoform specificity .
Q. How do VEGF-A isoforms differ in their functional roles?
VEGF-A isoforms (e.g., VEGF121, VEGF165) arise from alternative splicing of exon 7. VEGF121 is soluble and diffusible, while VEGF165 binds extracellular matrix (ECM) via heparin-binding domains, creating gradients for directed angiogenesis. Functional differences are tested using Boyden chamber assays (migration) and ECM-coated 3D matrices (tube formation). Isoform-specific knockout models further clarify roles in developmental vs. pathological angiogenesis .
Advanced Research Questions
Q. How can conflicting findings in VEGF polymorphism studies (e.g., cancer risk associations) be resolved?
Discrepancies in VEGF single-nucleotide polymorphism (SNP) studies often stem from ethnic heterogeneity, small sample sizes, or inconsistent endpoint definitions. To address this:
- Perform stratified analyses by ancestry using genome-wide association study (GWAS) datasets.
- Standardize endpoints (e.g., tumor stage, metastasis-free survival).
- Validate SNPs via functional assays (e.g., luciferase reporters for promoter variants) to confirm biological relevance .
Q. What experimental models best recapitulate VEGF-A-driven angiogenesis in tumors?
- In vitro: Co-culture systems with tumor spheroids and endothelial cells under hypoxic conditions (1% O₂).
- In vivo: Orthotopic xenografts with VEGF-A-overexpressing tumor cells, monitored via intravital microscopy.
- Quantitative metrics: Microvessel density (MVD) assessed via CD31 immunohistochemistry; correlations with metastasis validated in breast carcinoma models .
Q. How do VEGF-A levels correlate with coagulation markers in non-small cell lung cancer (NSCLC)?
Plasma VEGF-A levels in NSCLC patients correlate positively with platelet activation markers (e.g., P-selectin) and thrombin-antithrombin complexes. Mechanistic studies show VEGF-A enhances tissue factor (TF) expression in tumor-associated macrophages, promoting procoagulant activity. Experimental designs should pair ELISA-based VEGF quantification with thromboelastography or platelet aggregation assays .
Q. What methodologies mitigate bias in systematic reviews of anti-VEGF therapies?
- Use Covidence or RevMan for blinded screening/selection of studies.
- Apply Cochrane criteria for risk-of-bias assessment (e.g., randomization, blinding).
- Address missing data via sensitivity analyses or contact authors for raw datasets.
- Report conflicts of interest and funding sources transparently .
Methodological Challenges
Q. How can recombinant VEGF-A be produced with high purity for experimental use?
- Expression system: E. coli with codon-optimized VEGF-A cDNA and His-tag purification.
- Quality control: SDS-PAGE (>95% purity), endotoxin testing (<0.1 EU/µg), and functional validation via HUVEC proliferation assays.
- Storage: Lyophilize in PBS with 0.1% BSA to prevent aggregation .
Q. What controls are critical in VEGF-A knockout/knockdown studies?
Q. How to optimize dosing of anti-VEGF therapies in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
